K-604 dihydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6OS3.2ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWEGUBUYKTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N6OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
K-604 Dihydrochloride: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
K-604 dihydrochloride is a potent and highly selective small molecule inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1). This technical guide delineates the core mechanism of action of K-604, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The primary therapeutic potential of K-604 lies in its ability to impede the formation of cholesteryl esters within macrophages, a critical step in the development of atherosclerotic plaques. Beyond its role in lipid metabolism, K-604 has been shown to modulate cellular processes such as autophagy and collagen synthesis, suggesting broader therapeutic applications.
Core Mechanism of Action: Selective ACAT-1 Inhibition
This compound exerts its primary effect through the competitive inhibition of ACAT-1, an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] By selectively binding to ACAT-1, K-604 blocks the conversion of cholesterol, thereby reducing the accumulation of cholesteryl esters within cells, particularly macrophages, which is a hallmark of foam cell formation in atherosclerosis.[2][3]
Quantitative Pharmacological Data
The inhibitory potency and selectivity of K-604 have been quantified across various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) of K-604.
| Target | Parameter | Value | Species | Assay Conditions | Reference(s) |
| ACAT-1 | IC50 | 0.45 ± 0.06 µM | Human | Cell-free enzymatic assay | [4] |
| ACAT-2 | IC50 | 102.85 µM | Human | Cell-free enzymatic assay | [1][4] |
| ACAT-1 | Ki | 0.378 µM | Human | Competitive with oleoyl-coenzyme A | [1][3] |
| Cholesterol Esterification | IC50 | 68.0 nM | Human Macrophages | Inhibition of cholesterol esterification | [3][4] |
| Cholesterol Esterification | IC50 | 26 nM | J774 Macrophages | Reduction of foaming |
Table 1: Summary of quantitative data for this compound's inhibitory activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of K-604's mechanism of action.
ACAT-1 and ACAT-2 Enzymatic Assay
This protocol outlines the determination of the in vitro inhibitory activity of K-604 on human ACAT-1 and ACAT-2.
Objective: To determine the IC50 values of K-604 for human ACAT-1 and ACAT-2.
Materials:
-
Recombinant human ACAT-1 and ACAT-2 enzymes
-
[1-14C]oleoyl-coenzyme A
-
Bovine serum albumin (fatty acid-free)
-
Cholesterol
-
Phosphatidylcholine
-
Taurocholate
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, pH 6.8, 2 M KCl)
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
Scintillation counter
Procedure:
-
Prepare mixed micelles containing cholesterol and phosphatidylcholine in taurocholate.
-
Prepare a series of dilutions of this compound.
-
In a reaction tube, combine the recombinant ACAT-1 or ACAT-2 enzyme, the mixed micelles, and the K-604 dilution (or vehicle control).
-
Initiate the enzymatic reaction by adding [1-14C]oleoyl-coenzyme A complexed with bovine serum albumin.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
-
Extract the lipids.
-
Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate cholesteryl oleate from free oleoyl-CoA.
-
Visualize the spots (e.g., using iodine vapor) and scrape the areas corresponding to cholesteryl oleate into scintillation vials.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each K-604 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[2][5]
Cholesterol Esterification Assay in Macrophages
This protocol describes the measurement of K-604's effect on cholesterol esterification in cultured human monocyte-derived macrophages.
Objective: To determine the IC50 value of K-604 for the inhibition of cholesterol esterification in macrophages.
Materials:
-
Human monocyte-derived macrophages or a suitable macrophage cell line (e.g., THP-1, J774)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
[3H]oleate
-
Bovine serum albumin (fatty acid-free)
-
This compound
-
Acetyl-LDL (for cholesterol loading, if necessary)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Culture macrophages in appropriate cell culture plates.
-
If required, load the cells with cholesterol by incubating with acetyl-LDL.
-
Pre-incubate the cells with various concentrations of this compound for a specified period.
-
Add [3H]oleate complexed to fatty acid-free bovine serum albumin to the culture medium.
-
Incubate for a defined period (e.g., 2-4 hours) to allow for the incorporation of [3H]oleate into cholesteryl esters.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2 v/v).
-
Separate the lipid classes by TLC, using a solvent system that resolves cholesteryl esters from other lipids.
-
Identify and scrape the cholesteryl ester bands.
-
Quantify the amount of [3H] in the cholesteryl ester fraction using a scintillation counter.
-
Determine the protein concentration of the cell lysates for normalization.
-
Calculate the percentage of inhibition of cholesterol esterification at each K-604 concentration and determine the IC50 value.[3][6]
Western Blot Analysis of LC3-I to LC3-II Conversion
This protocol details the procedure for assessing autophagy induction by K-604 through the detection of LC3 protein conversion.
Objective: To determine the effect of K-604 on the ratio of LC3-II to LC3-I as a marker of autophagosome formation.
Materials:
-
Cultured cells (e.g., Neuro2a cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3 (e.g., rabbit anti-LC3)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescence detection reagents
Procedure:
-
Treat cultured cells with various concentrations of K-604 for a specified time (e.g., 24 hours). Include a vehicle-treated control. To assess autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).
-
Harvest the cells, wash with cold PBS, and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. Due to the small size of LC3 proteins, ensure adequate separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities for LC3-I and LC3-II using densitometry software.
-
Calculate the LC3-II/LC3-I ratio for each condition. An increase in this ratio indicates an increase in autophagosome formation.[7][8]
Signaling Pathways and Workflows
K-604 and Autophagy Signaling
K-604 induces autophagy through a mechanism that is independent of the mTOR signaling pathway.[1][9] Inhibition of ACAT-1 by K-604 leads to an increase in autophagosome formation, a process marked by the conversion of LC3-I to LC3-II.[1] This is followed by the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] The activation of TFEB promotes the expression of genes involved in these processes, leading to enhanced lysosomal proteolysis.[1]
References
- 1. Collagen synthesis in cultured aortic smooth muscle cells. Modulation by collagen lattice culture, transforming growth factor-beta 1, and epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oss.gempharmatech.com [oss.gempharmatech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TGF-beta stimulates collagen (I) in vascular smooth muscle cells via a short element in the proximal collagen promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
K-604 Dihydrochloride: A Deep Dive into its Potent and Selective Inhibition of ACAT-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core attributes of K-604 dihydrochloride, a potent and highly selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1). This document provides a comprehensive overview of its selectivity, mechanism of action, and the experimental methodologies used to characterize its activity.
Quantitative Analysis of ACAT-1 Selectivity
This compound demonstrates a remarkable selectivity for ACAT-1 over its isoenzyme, ACAT-2. This selectivity is crucial for targeted therapeutic applications, minimizing off-target effects. The following tables summarize the key quantitative data that underscore the potency and selectivity of K-604.
Table 1: In Vitro Inhibitory Activity of K-604 against Human ACAT Isoenzymes [1][2][3]
| Target Enzyme | IC50 (µM) |
| Human ACAT-1 | 0.45 |
| Human ACAT-2 | 102.85 |
| Selectivity Ratio (ACAT-2/ACAT-1) | 229-fold |
Table 2: Kinetic Parameters of K-604 Inhibition of Human ACAT-1 [1][3]
| Parameter | Value | Description |
| Ki (µM) | 0.378 | Inhibitor constant, indicating the binding affinity of K-604 to ACAT-1. |
| Mechanism of Inhibition | Competitive | K-604 competes with the substrate, oleoyl-coenzyme A, for binding to the active site of ACAT-1. |
Table 3: Cellular Activity of K-604 in Human Macrophages [1][3]
| Cellular Process | Cell Type | IC50 (nM) |
| Cholesterol Esterification | Human monocyte-derived macrophages | 68.0 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the procedures described in the primary literature.
In Vitro ACAT Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of K-604 for human ACAT-1 and ACAT-2.
Materials:
-
Microsomes from cells expressing human ACAT-1 or ACAT-2
-
[1-14C]oleoyl-coenzyme A
-
Bovine serum albumin (BSA)
-
Cholesterol
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates
-
Organic solvents for TLC (e.g., hexane, diethyl ether, acetic acid)
Procedure:
-
Prepare a reaction mixture containing the cell microsomes, BSA, and cholesterol in the assay buffer.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control with solvent only is also prepared.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding [1-14C]oleoyl-coenzyme A to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Extract the lipids into the chloroform phase.
-
Evaporate the chloroform and redissolve the lipid residue in a small volume of chloroform/methanol.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system to separate cholesteryl esters from other lipids.
-
Visualize the cholesteryl ester bands (e.g., using iodine vapor or autoradiography).
-
Scrape the bands corresponding to cholesteryl esters into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of K-604 compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cholesterol Esterification Assay in Human Macrophages
Objective: To assess the inhibitory effect of K-604 on cholesterol esterification in a cellular context.
Materials:
-
Human peripheral blood monocytes or THP-1 cells
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Aggregated low-density lipoprotein (LDL) or acetylated LDL (acLDL)
-
[14C]oleic acid complexed to BSA
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
TLC plates and solvents
Procedure:
-
Culture human monocytes and differentiate them into macrophages, or differentiate THP-1 cells with PMA.
-
Load the macrophages with cholesterol by incubating them with aggregated LDL or acLDL.
-
Wash the cells with PBS and then incubate them with fresh medium containing various concentrations of this compound.
-
Add [14C]oleic acid-BSA complex to the medium and incubate for a specified period (e.g., 6 hours) to allow for the formation of radiolabeled cholesteryl esters.
-
Wash the cells extensively with PBS to remove unincorporated [14C]oleic acid.
-
Lyse the cells and extract the total lipids.
-
Separate the lipids by TLC as described in the in vitro assay.
-
Quantify the radioactivity in the cholesteryl ester bands using a scintillation counter.
-
Determine the protein concentration of the cell lysates for normalization.
-
Calculate the IC50 value for the inhibition of cholesterol esterification.
Cholesterol Efflux Assay
Objective: To evaluate the effect of K-604 on the removal of cholesterol from macrophages.
Materials:
-
THP-1 derived macrophages
-
Cell culture medium
-
[3H]cholesterol
-
Bovine serum albumin (BSA)
-
Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL) as cholesterol acceptors
-
This compound
-
Scintillation cocktail
Procedure:
-
Seed THP-1 derived macrophages in culture plates.
-
Label the cells with [3H]cholesterol by incubating them in a medium containing the radiolabel for 24-48 hours.
-
Wash the cells and equilibrate them in a serum-free medium containing BSA for a period (e.g., 18 hours) to allow for the equilibration of the radiolabeled cholesterol within the cellular pools.
-
Incubate the cells with fresh serum-free medium containing K-604 at various concentrations for a defined pre-incubation time.
-
Initiate the efflux by replacing the medium with fresh serum-free medium containing the cholesterol acceptor (ApoA-I or HDL) and the corresponding concentration of K-604.
-
Incubate for a specific duration (e.g., 4-24 hours).
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in an aliquot of the medium and in the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), multiplied by 100.
-
Compare the efflux in the presence of K-604 to the control (vehicle-treated) to determine the effect of the inhibitor.
Visualizations
The following diagrams illustrate the proposed signaling pathway of K-604 and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for the in vitro ACAT inhibition assay.
References
K-604 Dihydrochloride: A Deep Dive into its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-604 dihydrochloride is a potent and highly selective small molecule inhibitor that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the key experimental findings that underpin our understanding of this compound.
Primary Molecular Target: Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT-1)
The primary molecular target of this compound is Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1), also known as sterol O-acyltransferase 1 (SOAT1).[1][2][3][4][5][6][7] ACAT-1 is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters, a storage form of cholesterol.[8] This enzyme plays a crucial role in cellular cholesterol homeostasis and is particularly active in macrophages, where its activity contributes to the formation of foam cells, a key event in the pathogenesis of atherosclerosis.[8]
This compound exhibits remarkable selectivity for ACAT-1 over its isoform, ACAT-2. This selectivity is a critical attribute, as ACAT-2 is primarily involved in cholesterol absorption in the intestine, and its inhibition can lead to undesirable side effects.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of K-604
| Target | Parameter | Value | Species | Reference |
| ACAT-1 | IC50 | 0.45 ± 0.06 µM | Human | [2][3] |
| ACAT-2 | IC50 | 102.85 µM | Human | [2][3] |
| ACAT-1 | Ki | 0.378 µM | Human | [2][3] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular Activity of K-604
| Cell Type | Activity | Parameter | Value | Reference |
| Human monocyte-derived macrophages | Cholesterol Esterification Inhibition | IC50 | 68 nM | [2][3] |
| J774 macrophages | Foam Cell Formation Reduction | IC50 | 0.026 µM | [5] |
Mechanism of Action
This compound acts as a competitive inhibitor of ACAT-1 with respect to its substrate, oleoyl-coenzyme A.[2][3][8][9][10] This means that K-604 binds to the active site of the ACAT-1 enzyme, thereby preventing the binding of oleoyl-CoA and subsequent esterification of cholesterol.
The inhibition of ACAT-1 by K-604 leads to several downstream cellular effects:
-
Reduced Cholesterol Esterification: By blocking ACAT-1, K-604 directly inhibits the conversion of free cholesterol to cholesteryl esters within cells, particularly in macrophages.[2][3]
-
Enhanced Cholesterol Efflux: The reduction in intracellular cholesteryl esters promotes the efflux of free cholesterol from macrophages to high-density lipoprotein (HDL) or apolipoprotein A-I.[8][10][11] This process is a key step in reverse cholesterol transport, which helps to remove excess cholesterol from peripheral tissues.
-
Induction of Autophagy: Inhibition of ACAT-1 by K-604 has been shown to induce autophagy, a cellular process for degrading and recycling cellular components.[2][3][5] This has been observed in neuronal cells and may have implications for neurodegenerative diseases.[2][3][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by K-604 and a typical experimental workflow for its characterization.
Caption: Mechanism of K-604 in inhibiting cholesterol esterification.
Caption: Experimental workflow for characterizing K-604.
Experimental Protocols
ACAT-1 and ACAT-2 Inhibition Assay (In Vitro)
This assay determines the inhibitory potency of K-604 against human ACAT-1 and ACAT-2.
Materials:
-
Microsomes from cells overexpressing human ACAT-1 or ACAT-2
-
[1-14C]Oleoyl-coenzyme A
-
Bovine serum albumin (BSA)
-
This compound dissolved in DMSO
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, BSA, and the appropriate enzyme source (ACAT-1 or ACAT-2 microsomes).
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [1-14C]Oleoyl-coenzyme A.
-
Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a solution of isopropanol/heptane.
-
Extract the formed cholesteryl [14C]oleate using heptane.
-
Quantify the radioactivity in the heptane layer using a liquid scintillation counter.
-
Calculate the percent inhibition for each concentration of K-604 and determine the IC50 value by non-linear regression analysis.
Macrophage Cholesterol Esterification Assay (Cell-Based)
This assay measures the ability of K-604 to inhibit cholesterol esterification in a cellular context.
Materials:
-
Human monocyte-derived macrophages or a macrophage cell line (e.g., THP-1)
-
[3H]Oleate complexed to BSA
-
This compound
-
Cell culture medium
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Phosphorimager or scintillation counter
Procedure:
-
Plate macrophages in multi-well plates and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Add [3H]Oleate-BSA complex to the cells and incubate for a further period (e.g., 4 hours) to allow for cholesterol esterification.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Extract the total lipids from the cell lysates.
-
Separate the different lipid species (including cholesteryl esters) by thin-layer chromatography (TLC).
-
Visualize and quantify the amount of [3H]cholesteryl oleate using a phosphorimager or by scraping the corresponding band and performing scintillation counting.
-
Calculate the IC50 value for the inhibition of cholesterol esterification.
Conclusion
This compound is a highly potent and selective inhibitor of ACAT-1. Its mechanism of action, centered on the competitive inhibition of cholesterol esterification, leads to beneficial downstream effects such as reduced foam cell formation and enhanced cholesterol efflux. The comprehensive quantitative data and well-defined experimental protocols provide a solid foundation for further research and development of K-604 as a potential therapeutic agent for atherosclerosis and potentially other conditions where ACAT-1 activity is implicated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]
- 8. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. K-604 ≥98% (HPLC) | 217094-32-1 [sigmaaldrich.com]
K-604 Dihydrochloride In Vitro: A Technical Guide to a Selective ACAT-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro properties and experimental evaluation of K-604 dihydrochloride, a potent and selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1). This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Core Mechanism and Selectivity
This compound has been identified as a potent and highly selective inhibitor of human ACAT-1, an intracellular enzyme responsible for the esterification of cholesterol.[1][2][3] This selectivity is a key feature of the compound, with a significantly lower affinity for the ACAT-2 isoform.[4][5] The mechanism of inhibition is competitive with respect to the enzyme's substrate, oleoyl-coenzyme A.[4][5]
Quantitative Analysis of In Vitro Activity
The inhibitory potency and selectivity of K-604 have been quantified in various in vitro assays. The following table summarizes the key data points for human ACAT-1 and ACAT-2.
| Parameter | Target | Value | Reference |
| IC50 | Human ACAT-1 | 0.45 ± 0.06 µM (450 nM) | [2][4][5][6] |
| IC50 | Human ACAT-2 | 102.85 µM | [4][5][6] |
| Selectivity | (IC50 ACAT-2 / IC50 ACAT-1) | ~229-fold | [3][4][5] |
| Ki | Human ACAT-1 | 0.378 µmol/L (378 nM) | [4][5] |
| IC50 | Cholesterol Esterification (Human Macrophages) | 68.0 nmol/L | [4][5] |
Signaling Pathway and Mechanism of Action
K-604 exerts its effect by directly inhibiting the enzymatic activity of ACAT-1. This enzyme is located in the endoplasmic reticulum and plays a crucial role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this step, K-604 modulates cellular cholesterol metabolism, leading to a decrease in the accumulation of cholesteryl esters.
Caption: Inhibition of ACAT-1 by K-604 blocks the conversion of free cholesterol to cholesteryl esters.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments cited in the literature.
ACAT Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of K-604 against ACAT-1 and ACAT-2.
Methodology:
-
Enzyme Source: Microsomes are prepared from cells overexpressing either human ACAT-1 or ACAT-2 (e.g., Chinese Hamster Ovary (CHO) cells).
-
Substrate: The reaction mixture contains [1-14C]oleoyl-coenzyme A as the acyl donor and cholesterol as the acceptor.
-
Incubation: The enzyme, substrate, and varying concentrations of K-604 are incubated at 37°C.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using a chloroform/methanol solution.
-
Analysis: The amount of radiolabeled cholesteryl oleate formed is quantified using thin-layer chromatography (TLC) and scintillation counting.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for determining the IC50 of K-604 in an ACAT inhibition assay.
Cholesterol Esterification Assay in Macrophages
This cell-based assay measures the ability of K-604 to inhibit cholesterol esterification in a more physiologically relevant context.
Methodology:
-
Cell Culture: Human monocyte-derived macrophages or THP-1 macrophages are cultured.
-
Cholesterol Loading: Cells are incubated with acetylated low-density lipoprotein (acLDL) to induce cholesterol loading and foam cell formation.
-
Compound Treatment: Cells are treated with varying concentrations of K-604.
-
Radiolabeling: [3H]Oleate is added to the culture medium.
-
Lipid Extraction: Cellular lipids are extracted.
-
Analysis: The amount of [3H]cholesteryl oleate is determined by TLC and scintillation counting.
-
Data Analysis: The IC50 for the inhibition of cholesterol esterification is calculated.
Cholesterol Efflux Assay
This assay evaluates the effect of K-604 on the removal of cholesterol from macrophages, a key process in preventing atherosclerosis.
Methodology:
-
Cell Culture and Labeling: THP-1 macrophages are loaded with [3H]cholesterol.
-
Compound Treatment: Cells are treated with K-604.
-
Efflux Induction: Cholesterol acceptors, such as high-density lipoprotein (HDL3) or apolipoprotein A-I (ApoA-I), are added to the medium.
-
Sample Collection: Aliquots of the medium and the cell lysate are collected at various time points.
-
Analysis: The amount of [3H]cholesterol in the medium and cells is measured by scintillation counting.
-
Data Analysis: Cholesterol efflux is calculated as the percentage of [3H]cholesterol released into the medium relative to the total [3H]cholesterol in the well.
Caption: Experimental workflow for the cholesterol efflux assay.
Conclusion
The in vitro data for this compound strongly support its characterization as a potent and highly selective inhibitor of ACAT-1. Its ability to inhibit cholesterol esterification in macrophages and promote cholesterol efflux highlights its therapeutic potential in diseases characterized by aberrant cholesterol metabolism, such as atherosclerosis. The detailed protocols provided in this guide serve as a valuable resource for researchers investigating the in vitro effects of K-604 and similar compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Methodological & Application
K-604 Dihydrochloride: Application Notes and Experimental Protocols for a Potent and Selective ACAT-1 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
K-604 dihydrochloride is a potent and highly selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1), a key intracellular enzyme responsible for the esterification of cholesterol.[1][2][3][4] As ACAT-1 is implicated in the formation of foam cells in atherosclerotic lesions and plays a role in cholesterol metabolism within neurons, K-604 serves as a critical tool for research in cardiovascular disease and neurobiology.[5] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo research settings.
Introduction
Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) exists in two isoforms, ACAT-1 and ACAT-2. ACAT-1 is ubiquitously expressed, with high levels in macrophages and the adrenal gland, while ACAT-2 is primarily found in the intestine and liver. The selective inhibition of ACAT-1 is a key area of investigation for its potential therapeutic effects. This compound has been identified as a 229-fold more selective inhibitor for human ACAT-1 over ACAT-2.[2][6][7][8] Its utility has been demonstrated in suppressing fatty streak lesions in animal models of atherosclerosis, independent of plasma cholesterol levels, and in modulating autophagy in neuronal cells.[2][8]
Data Presentation
In Vitro Efficacy and Selectivity of this compound
| Parameter | Species | Value | Notes |
| IC₅₀ (ACAT-1) | Human | 0.45 ± 0.06 µM | [2][3][4][6] |
| IC₅₀ (ACAT-2) | Human | 102.85 µM | [2][6] |
| Selectivity | Human | 229-fold (ACAT-1 vs. ACAT-2) | [2][6][7][8] |
| Kᵢ | Human | 0.378 µM | Competitive inhibition with respect to oleoyl-coenzyme A.[2][6] |
| IC₅₀ (Cholesterol Esterification) | Human Macrophages | 68 nM | [2][6] |
In Vivo Applications of this compound
| Animal Model | Dosing | Application | Key Findings |
| F1B Hamsters | ≥1 mg/kg (oral) | Atherosclerosis | Suppressed fatty streak lesions without affecting plasma cholesterol levels.[8] |
| ApoE-knockout Mice | 60 mg/kg/day (oral) for 12 weeks | Atherosclerosis | Reduced macrophage-positive area and increased collagen-positive area in atherosclerotic plaques.[9] |
Signaling Pathway
The primary mechanism of action of K-604 is the direct inhibition of ACAT-1, which blocks the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. This action has downstream effects on cellular processes such as foam cell formation and autophagy.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro ACAT-1 Inhibition Assay (Cholesterol Esterification)
This protocol is designed to measure the inhibition of ACAT-1 activity in cultured cells by quantifying the formation of cholesteryl esters using radiolabeled cholesterol.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Human monocyte-derived macrophages or THP-1 cells
-
[¹⁴C]-oleic acid or [¹⁴C]-cholesterol
-
Cell lysis buffer (e.g., RIPA buffer)
-
Hexane/isopropanol (3:2, v/v)
-
Silica gel for thin-layer chromatography (TLC)
-
Scintillation counter
Procedure:
-
Cell Culture: Plate human monocyte-derived macrophages or THP-1 cells in 6-well plates and culture until they reach the desired confluence.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Labeling: Add [¹⁴C]-oleic acid or [¹⁴C]-cholesterol to the culture medium along with the K-604 or vehicle control (DMSO). Incubate for 4-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer.
-
Lipid Extraction: Extract lipids from the cell lysate by adding hexane/isopropanol (3:2, v/v). Vortex thoroughly and centrifuge to separate the phases.
-
TLC Analysis: Spot the lipid extract onto a silica TLC plate and develop the chromatogram using a solvent system such as hexane/diethyl ether/acetic acid (80:20:1, v/v/v).
-
Quantification: Visualize the separated lipids (cholesterol and cholesteryl esters) using a phosphorimager or by scraping the corresponding spots and measuring the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol esterification and determine the IC₅₀ value of K-604.
Caption: Workflow for the in vitro cholesterol esterification assay.
Assessment of Autophagy by Western Blot
This protocol describes the use of Western blotting to measure the levels of autophagy markers LC3-II and p62 in neuronal cells treated with K-604. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.
Materials:
-
This compound
-
N2a (neuroblastoma) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-LC3, anti-p62, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate N2a cells in 6-well plates and grow to 70-80% confluence.
-
Treatment: Treat cells with this compound at concentrations ranging from 0.1 µM to 1 µM for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with primary antibodies (anti-LC3, anti-p62, anti-β-actin) overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 and LC3 levels to the loading control (β-actin).
Caption: Workflow for assessing autophagy via Western blot.
In Vivo Atherosclerosis Study in Hamsters
This protocol provides a general framework for evaluating the anti-atherosclerotic effects of K-604 in a hamster model.
Materials:
-
This compound
-
F1B hamsters
-
High-fat diet
-
Standard chow
-
Oral gavage needles
-
Surgical tools for tissue collection
-
Oil Red O stain
Procedure:
-
Animal Acclimation: Acclimate male F1B hamsters for at least one week.
-
Diet and Treatment Groups:
-
Group 1: Chow diet + Vehicle
-
Group 2: High-fat diet + Vehicle
-
Group 3: High-fat diet + K-604 (e.g., 1, 3, 10 mg/kg/day)
-
-
Dosing: Administer K-604 or vehicle daily via oral gavage for a predetermined period (e.g., 12 weeks).
-
Monitoring: Monitor body weight and food consumption throughout the study.
-
Blood and Tissue Collection: At the end of the study, collect blood samples for plasma lipid analysis. Euthanize the animals and perfuse the vascular system with saline, followed by a fixative. Carefully dissect the aorta.
-
Lesion Analysis: a. Open the aorta longitudinally. b. Stain the aorta with Oil Red O to visualize fatty streak lesions. c. Capture images of the stained aorta. d. Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
Data Analysis: Compare the lesion areas between the different treatment groups. Analyze plasma lipid profiles.
Disclaimer
The protocols provided are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure that all procedures are performed in accordance with institutional and national guidelines for animal care and use and laboratory safety.
References
- 1. ACAT1 promotes proliferation and metastasis of bladder cancer via AKT/GSK3β/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assay Procedure for Cholesterol Esterase [sigmaaldrich.com]
- 5. ACAT1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. ACAT1 and Metabolism-Related Pathways Are Essential for the Progression of Clear Cell Renal Cell Carcinoma (ccRCC), as Determined by Co-expression Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Detection of Autophagy in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACAT1 Antibody (#44276) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
K-604 Dihydrochloride: Application Notes and Protocols for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-604 dihydrochloride is a potent and highly selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1), an intracellular enzyme responsible for the esterification of cholesterol.[1][2] ACAT-1 plays a crucial role in cellular cholesterol homeostasis and has been implicated in the pathology of various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers.[3][4] K-604 exhibits significantly greater selectivity for ACAT-1 over the ACAT-2 isoform, making it a valuable tool for investigating the specific functions of ACAT-1 in cellular processes.[2][5] These application notes provide detailed protocols for utilizing this compound in cell culture assays to study its effects on enzymatic activity, cholesterol metabolism, and cellular signaling pathways.
Mechanism of Action
This compound competitively inhibits ACAT-1 with respect to its substrate, oleoyl-coenzyme A.[5] By blocking ACAT-1, K-604 prevents the conversion of free cholesterol into cholesteryl esters for storage in lipid droplets. This inhibition leads to an increase in the cellular pool of free cholesterol, which can, in turn, modulate various cellular processes. One of the key downstream effects of ACAT-1 inhibition by K-604 is the induction of autophagy, a cellular process for degrading and recycling cellular components, in an mTOR-independent manner.[5]
Figure 1: Mechanism of action of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value | Reference |
| IC50 (ACAT-1) | Human | 0.45 ± 0.06 µM | [5][6] |
| IC50 (ACAT-2) | Human | 102.85 µM | [5] |
| Selectivity (ACAT-1 vs. ACAT-2) | Human | 229-fold | [5] |
| Ki (competitive with oleoyl-CoA) | - | 0.378 µM | [5] |
| IC50 (Cholesterol Esterification) | Human Macrophages | 68 nM | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| N2a (mouse neuroblastoma) | ACAT Activity Inhibition | 0.1 - 1 µM | 60-80% inhibition | [5] |
| N2a (mouse neuroblastoma) | Autophagy Induction (LC3-II/LC3-I ratio) | 0.1 - 1 µM (24h) | Dose-dependent increase | [5] |
| U251-MG (human glioblastoma) | Proliferation Inhibition | Not specified | Suppression of proliferation | [4] |
| THP-1 Macrophages | Cholesterol Efflux | Not specified | Enhanced efflux to HDL3 or apolipoprotein A-I | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO.[1] For a 10 mM stock solution, dissolve 5.76 mg of this compound (MW: 575.63 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: In Vitro ACAT-1 Inhibition Assay (Kinase Assay)
This protocol is adapted from a method to determine ACAT activity by measuring the formation of cholesteryl [14C]oleate.[7]
Materials:
-
This compound
-
Microsomal fractions from cells overexpressing human ACAT-1
-
[14C]oleoyl-CoA
-
Reagents for buffer preparation (CHAPS, KCl, EDTA, Tris-HCl)
-
Cholesterol, Phosphatidylcholine, Taurocholate for mixed micelle preparation
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Solvents for thin-layer chromatography (TLC): hexane, diethyl ether, acetic acid
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare Microsomal Fractions: Isolate microsomal fractions from cells engineered to overexpress human ACAT-1.
-
Prepare K-604 dilutions: Prepare a series of dilutions of K-604 in DMSO.
-
Assay Reaction: a. In a microcentrifuge tube, combine the microsomal fraction with the K-604 dilution or DMSO (vehicle control). b. Add mixed micelles containing cholesterol. c. Initiate the reaction by adding a solution containing [14C]oleoyl-CoA and fatty acid-free BSA. d. Incubate the reaction mixture at 37°C for a specified time (e.g., 25 minutes).[7]
-
Reaction Termination and Lipid Extraction: a. Stop the reaction by adding a chloroform/methanol mixture. b. Vortex and centrifuge to separate the phases. c. Collect the organic (lower) phase and dry it under a stream of nitrogen.
-
TLC Analysis: a. Resuspend the dried lipids in a small volume of chloroform/methanol. b. Spot the lipid extract onto a TLC plate. c. Develop the TLC plate using a hexane:diethyl ether:acetic acid solvent system.
-
Quantification: a. Visualize and quantify the radioactive cholesteryl [14C]oleate spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT-1 inhibition for each K-604 concentration compared to the vehicle control and determine the IC50 value.
Figure 2: Workflow for the in vitro ACAT-1 inhibition assay.
Protocol 2: Autophagy Induction Assay in N2a Cells
This protocol describes how to assess the induction of autophagy in mouse neuroblastoma (N2a) cells treated with K-604 by monitoring the conversion of LC3-I to LC3-II via Western blotting.[5]
Materials:
-
N2a cells
-
Complete culture medium (e.g., DMEM/Opti-MEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed N2a cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: a. Allow cells to adhere overnight. b. Treat the cells with varying concentrations of K-604 (e.g., 0.1, 0.5, 1 µM) or DMSO (vehicle control) for 24 hours.[5]
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Prepare protein samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Re-probe the membrane with an anti-β-actin antibody as a loading control. c. Quantify the band intensities for LC3-I and LC3-II. d. Calculate the LC3-II/LC3-I ratio for each treatment condition. An increase in this ratio indicates the induction of autophagy.
Protocol 3: Cell Proliferation Assay in U251-MG Cells
This protocol provides a general framework for assessing the anti-proliferative effects of K-604 on the human glioblastoma cell line U251-MG.[4]
Materials:
-
U251-MG cells
-
Complete culture medium
-
This compound
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U251-MG cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well). Allow the cells to adhere overnight.
-
Cell Treatment: Treat the cells with a range of K-604 concentrations. Include a vehicle control (DMSO) and a positive control for proliferation inhibition if available.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Proliferation Assay: a. At the end of the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for color or signal development.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the background reading (media only). b. Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability or proliferation. c. Plot the percentage of proliferation against the log of the K-604 concentration to determine the IC50 value for proliferation inhibition.
Conclusion
This compound is a powerful and selective tool for studying the role of ACAT-1 in various cellular contexts. The protocols outlined in these application notes provide a starting point for researchers to investigate the effects of this inhibitor on ACAT-1 activity, autophagy, and cell proliferation. As with any experimental system, optimization of cell densities, incubation times, and inhibitor concentrations may be necessary for specific cell types and experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Autophagy inhibition and reactive oxygen species elimination by acetyl-CoA acetyltransferase 1 through fused in sarcoma protein to promote prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting ACAT1/SOAT1 in Microglia Stimulates Autophagy-Mediated Lysosomal Proteolysis and Increases Aβ1–42 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preparing K-604 Dihydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of K-604 dihydrochloride stock solutions for use in various research applications. This compound is a potent and highly selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1), a key enzyme in cellular cholesterol metabolism.[1][2][3][4][5][6] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This guide covers essential information on the chemical properties, solubility, stability, and safe handling of this compound, along with step-by-step protocols for preparing solutions for both in vitro and in vivo studies.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets ACAT-1 over ACAT-2, with a reported 229-fold greater selectivity for ACAT-1.[1][3][7] ACAT-1 is responsible for the esterification of intracellular cholesterol, a process implicated in the formation of foam cells in atherosclerotic plaques and in the regulation of cellular cholesterol homeostasis. By inhibiting ACAT-1, K-604 has been shown to suppress fatty streak lesions in animal models of atherosclerosis, making it a valuable tool for research in cardiovascular diseases.[7] Furthermore, recent studies have highlighted the role of ACAT-1 inhibition in modulating autophagy, suggesting potential applications in neurodegenerative disease research.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H32Cl2N6OS3 | [1][6] |
| Molecular Weight | 575.64 g/mol | [1][8] |
| CAS Number | 217094-32-1 | [1][6][8] |
| Appearance | Solid powder | [6] |
| Purity | >98% (by HPLC) | [8] |
Solubility and Stability
The solubility of this compound is a critical factor in the preparation of stock solutions. The compound exhibits good solubility in aqueous solutions and organic solvents commonly used in biological research. Stability data indicates that properly stored stock solutions are viable for extended periods.
| Solvent | Solubility | Special Conditions | Reference |
| Water (H2O) | 100 mg/mL (173.72 mM) | Requires sonication. | [1][3] |
| DMSO | 58.33 mg/mL (101.33 mM) | Requires sonication and warming to 60°C. | [1][3] |
| DMSO | 100 mg/mL (185.46 mM) | Use fresh, moisture-free DMSO. | [2] |
| In Vivo Formulation 1 | ≥ 2.25 mg/mL (3.91 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [1] |
| In Vivo Formulation 2 | ≥ 2.25 mg/mL (3.91 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline) | [1] |
| In Vivo Formulation 3 | ≥ 2.25 mg/mL (3.91 mM) | 10% DMSO, 90% corn oil | [1] |
Stability of Stock Solutions:
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.
Experimental Protocols
Safety Precautions
Before handling this compound, it is essential to review the Safety Data Sheet (SDS).[9][10][11][12] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area, preferably a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[9] If swallowed, rinse the mouth with water and seek medical advice.[10]
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (575.64 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 575.64 g/mol * (1000 mg / 1 g) = 5.7564 mg
-
-
Weigh the compound: Carefully weigh out approximately 5.76 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube.
-
Dissolve the compound:
-
Aliquot and store: Once the solution is clear, aliquot it into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.[1]
Protocol for Preparing an Aqueous Stock Solution
This protocol is for preparing an aqueous stock solution, which can be useful for certain cell culture applications.
Materials:
-
This compound powder
-
Sterile, deionized or distilled water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the compound: Weigh the desired amount of this compound powder.
-
Add water: Add the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 100 mg/mL solution, add 1 mL of water to 100 mg of the compound).
-
Dissolve the compound:
-
Sterile filter (optional but recommended): For cell culture applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile tube.
-
Aliquot and store: Aliquot the stock solution and store at -20°C or -80°C.
Visualizations
Experimental Workflow for Stock Solution Preparation
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Supplier | CAS 217094-32-1 | AOBIOUS [aobious.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. merck.com [merck.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
K-604 Dihydrochloride: Application Notes and Protocols for Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-604 dihydrochloride is a potent and highly selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1), an intracellular enzyme responsible for the esterification of cholesterol.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in cell-based assays, summarizing key quantitative data and outlining experimental workflows.
Note on Target: Initial reports may have erroneously associated K-604 with different targets. Current literature firmly establishes K-604 as a selective ACAT-1 inhibitor.[2][5][6]
Mechanism of Action
This compound competitively inhibits ACAT-1 with respect to its substrate, oleoyl-coenzyme A.[2][5] By blocking ACAT-1, K-604 prevents the formation of cholesteryl esters, thereby modulating cellular cholesterol homeostasis. This inhibition has been shown to suppress the development of atherosclerosis in animal models and impact cellular processes such as autophagy.[1][2][5]
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro and cell-based assays.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (ACAT-1) | 0.45 ± 0.06 µM | Human | [2][3][5] |
| IC₅₀ (ACAT-2) | 102.85 µM | Human | [2][5] |
| Selectivity (ACAT-1 vs. ACAT-2) | 229-fold | Human | [2][5] |
| Kᵢ (ACAT-1) | 0.378 µM | - | [2][5] |
| IC₅₀ (Cholesterol Esterification) | 68.0 nM | Human Macrophages | [2][5][6] |
Table 1: Inhibitory Potency and Selectivity of this compound.
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| N2a (Neuronal cells) | 0.1 - 1 µM | 24 hours | 60-80% inhibition of ACAT activity; dose-dependent increase in LC3-II/LC3-I ratio | [2] |
| Human Monocyte-derived Macrophages | Not specified | Not specified | Inhibition of cholesterol esterification | [5][6] |
| THP-1 Macrophages | Not specified | Not specified | Enhanced cholesterol efflux | [5] |
| Human Aortic Smooth Muscle Cells | Not specified | Not specified | Increased procollagen type 1 production | [7] |
| U251-MG (Glioblastoma cells) | Not specified | Not specified | Suppression of proliferation | [8] |
Table 2: Effective Concentrations of this compound in Various Cell Lines.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO. A concentration of 100 mg/mL (185.46 mM) is achievable.[1]
-
To aid dissolution, gentle warming and vortexing may be necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to one year.[1]
General Protocol for Cell Treatment with this compound
Caption: General Experimental Workflow for K-604 Cell Treatment.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Protocol:
-
Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere and reach the appropriate confluency (typically 24 hours).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the K-604 stock solution. Prepare serial dilutions of K-604 in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). It is crucial to also prepare a vehicle control containing the same final concentration of DMSO as the highest K-604 concentration used.
-
Cell Treatment: Carefully remove the culture medium from the cells and wash once with sterile PBS. Add the prepared K-604 working solutions or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours), depending on the specific experimental endpoint.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To analyze changes in protein expression, such as the LC3-II/LC3-I ratio for autophagy assessment.[2]
-
Cholesterol Esterification Assay: To measure the direct inhibitory effect of K-604 on ACAT-1 activity.
-
Cell Viability/Proliferation Assays: To assess the cytotoxic or anti-proliferative effects of K-604.
-
Protocol for ACAT-1 Inhibition Assay in N2a Cells
This protocol is adapted from studies demonstrating the effect of K-604 on ACAT activity and autophagy in neuronal cells.[2]
Protocol:
-
Seed N2a cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of K-604 (e.g., 0.1, 0.5, 1 µM) or a DMSO vehicle control for 24 hours.
-
For ACAT activity: Harvest the cells and prepare cell lysates. Measure ACAT activity using a commercially available kit or a radio-enzymatic assay with [¹⁴C]oleoyl-CoA.
-
For autophagy analysis: Lyse the cells and perform Western blot analysis for LC3 and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.[2]
Concluding Remarks
This compound is a valuable research tool for investigating the role of ACAT-1 in various cellular processes and disease models. The provided protocols and data serve as a comprehensive guide for the effective use of this selective inhibitor in cell-based research. Researchers should always perform dose-response experiments to determine the optimal concentration and treatment duration for their specific cell type and experimental setup.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]
- 5. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K604, a specific acyl‑CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251‑MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
K-604 Dihydrochloride In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-604 dihydrochloride is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1), an enzyme pivotal in cellular cholesterol metabolism.[1][2] Dysregulation of ACAT-1 is implicated in the pathogenesis of several diseases, including atherosclerosis and glioblastoma.[3][4] This document provides detailed application notes and protocols for the in vivo administration of this compound, based on preclinical studies. It is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in relevant animal models. The protocols outlined below cover oral and intranasal routes of administration, methods for assessing therapeutic efficacy, and insights into the underlying signaling pathways.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Atherosclerosis Models
| Animal Model | Dose | Route of Administration | Treatment Duration | Key Findings | Reference |
| Apolipoprotein E-knockout mice | 60 mg/kg/day | Oral | 12 weeks | Significantly reduced macrophage-positive area and increased collagen-positive area in aortic plaques.[5] | [5] |
| F1B hamsters on a high-fat diet | ≥1 mg/kg | Oral | Not Specified | Suppressed fatty streak lesions without affecting plasma cholesterol levels.[6][7] | [6][7] |
Table 2: Pharmacokinetic Parameters of K-604 in Mice
| Route of Administration | Dose | Cmax | Tmax | AUC | Reference |
| Oral (0.01 N HCl solution) | 6 mg/kg | 6.2 ng/mL (plasma) | 15 min | 197.5 ng·min/mL (plasma) | [8] |
| 0.8 ng/g (cerebrum) | 15 min | 8.9 ng·min/g (cerebrum) | [8] | ||
| Intranasal (0.01 N HCl solution) | 162 µg/50 µL | 574 ng/mL (plasma) | Not Specified | Not Specified | [8] |
| 66 ng/g (cerebrum) | Not Specified | Not Specified | [8] | ||
| Intranasal (Hydroxycarboxylic acid solution) | 108 µg/10 µL | Not Specified | Not Specified | 772 ng·min/g (cerebrum) | [8] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in an Atherosclerosis Mouse Model
Objective: To evaluate the effect of oral this compound on the development of atherosclerotic plaques in Apolipoprotein E-knockout (ApoE-KO) mice.
Materials:
-
This compound
-
Vehicle: While the specific vehicle for the 60 mg/kg/day dose was not detailed in the primary literature, a 0.01 N HCl solution was used for a 6 mg/kg dose.[8] For higher concentrations and daily dosing, a suspension in a vehicle such as 0.5% methylcellulose or corn oil may be considered, though pilot studies to ensure stability and bioavailability are recommended.
-
ApoE-KO mice (e.g., C57BL/6 background)
-
High-fat diet (e.g., Western diet)
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation: Acclimate 8-week-old male ApoE-KO mice to the facility for at least one week before the start of the experiment.
-
Diet Induction: Feed the mice a high-fat diet throughout the study to induce atherosclerosis.
-
Drug Preparation:
-
For a 6 mg/kg dose, dissolve this compound in 0.01 N HCl to a final concentration of 0.6 mg/mL.[8]
-
For the 60 mg/kg/day dose, prepare a fresh suspension of this compound in the chosen vehicle daily. Sonication may be required to achieve a uniform suspension.
-
-
Dosing:
-
Administer this compound or vehicle control to the mice via oral gavage once daily. The gavage volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).
-
The treatment duration is 12 weeks.[5]
-
-
Control Groups:
-
Vehicle Control: Administer the same volume of the vehicle used for drug preparation.
-
Positive Control (Optional): A non-selective ACAT inhibitor like pactimibe can be used as a comparator.[5]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Excise the aorta and process it for histological analysis.
-
Quantification of Macrophage Content: Perform immunohistochemistry on aortic sections using an anti-CD68 antibody to identify macrophages. The macrophage-positive area can be quantified using image analysis software and expressed as a percentage of the total plaque area.[6][9]
-
Quantification of Collagen Content: Stain aortic sections with Picrosirius Red to visualize collagen. The collagen-positive area can be quantified using polarized light microscopy and image analysis software, expressed as a percentage of the total plaque area.[10]
-
Protocol 2: Intranasal Administration of this compound for Brain Delivery in Mice
Objective: To achieve brain delivery of this compound in mice via intranasal administration for potential applications in neurological disorders like glioblastoma.
Materials:
-
This compound
-
Vehicle: 0.01 N HCl solution. To enhance solubility, hydroxycarboxylic acids such as citric acid, glycolic acid, or lactic acid can be added.[8]
-
ICR mice (or other appropriate strain)
-
Micropipette with fine tips
-
Anesthetic (optional, as awake administration is possible with acclimation)
Procedure:
-
Animal Acclimation: Acclimate mice to handling for several days to a week to reduce stress during the procedure.
-
Drug Preparation:
-
Dosing:
-
The administration can be performed on awake, gently restrained mice or anesthetized mice.
-
Hold the mouse in a supine position.
-
Using a micropipette, apply a small volume (e.g., 5-10 µL) of the K-604 solution into one nostril. Allow time for the mouse to inhale the droplet before administering to the other nostril.
-
The total volume is typically divided between the two nostrils.
-
For repeated dosing, administer once daily for the desired treatment period (e.g., 7 days).[8]
-
-
Control Group: Administer the vehicle solution (0.01 N HCl with or without hydroxycarboxylic acid) intranasally.
-
Endpoint Analysis:
-
At selected time points after administration, euthanize the mice.
-
Collect blood and brain tissue (cerebrum, cerebellum, olfactory bulb).
-
Analyze the concentration of this compound in the plasma and brain homogenates using a validated analytical method such as LC-MS/MS to determine pharmacokinetic parameters.
-
Signaling Pathways and Experimental Workflows
ACAT-1 Signaling in Atherosclerosis
In the context of atherosclerosis, ACAT-1 plays a crucial role in the formation of foam cells, which are a hallmark of atherosclerotic plaques. Macrophages in the arterial intima take up excess cholesterol, which is then esterified by ACAT-1 into cholesteryl esters for storage in lipid droplets. This process contributes to the development and progression of atherosclerotic lesions. K-604, by selectively inhibiting ACAT-1, is proposed to reduce the accumulation of cholesteryl esters in macrophages, thereby mitigating foam cell formation and the inflammatory response associated with atherosclerosis.
Figure 1. K-604 Inhibition of ACAT-1 in Atherosclerosis.
ACAT-1 Signaling in Glioblastoma
In glioblastoma, ACAT-1 has been implicated in tumor cell proliferation. Inhibition of ACAT-1 by K-604 has been shown to suppress the proliferation of glioblastoma cells by downregulating the activation of the Akt and extracellular signal-regulated kinase (ERK) signaling pathways.[4][11]
Figure 2. K-604's effect on Glioblastoma signaling.
Experimental Workflow for In Vivo Atherosclerosis Study
The following diagram outlines the key steps in an in vivo study evaluating the efficacy of this compound in a mouse model of atherosclerosis.
Figure 3. Workflow for K-604 atherosclerosis study.
References
- 1. ACAT1 Induces the Differentiation of Glioblastoma Cells by Rewiring Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT1 Induces the Differentiation of Glioblastoma Cells by Rewiring Choline Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of hamster as a model to study diet-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT1 deficiency in myeloid cells promotes glioblastoma progression by enhancing the accumulation of myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Quantification of macrophage content in atherosclerotic plaques by optical coherence tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Atherosclerotic Plaques by Laser Speckle Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for K-604 Dihydrochloride in ApoE-Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of K-604 dihydrochloride, a selective Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) inhibitor, in apolipoprotein E-knockout (apoE-/-) mice, a widely used model for studying atherosclerosis. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on preclinical research.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. Macrophage foam cell formation, driven by the esterification of cholesterol by ACAT-1, is a critical early event in atherogenesis. This compound is a potent and selective inhibitor of ACAT-1, offering a targeted therapeutic approach to modulate plaque composition and stability. In apoE-/- mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions, K-604 has been shown to alter plaque phenotype by reducing macrophage accumulation and increasing collagen content, thereby suggesting a stabilizing effect on atherosclerotic plaques.
Mechanism of Action
K-604 selectively inhibits ACAT-1, the primary isoenzyme responsible for cholesterol esterification in macrophages. By blocking ACAT-1, K-604 prevents the accumulation of cholesteryl esters within macrophages, a key step in their transformation into foam cells. This inhibition leads to a reduction in the macrophage-positive area within atherosclerotic plaques. Additionally, K-604 has been observed to stimulate procollagen production in smooth muscle cells, contributing to an increase in the collagen content of plaques, which is a feature of more stable plaques. The effects of K-604 on plaque composition appear to be independent of plasma cholesterol levels, indicating a direct action on the vascular wall.
Data Presentation
The following tables summarize the quantitative data from a representative study investigating the effects of K-604 in apoE-knockout mice.
Table 1: Effect of K-604 on Atherosclerotic Plaque Composition in the Aorta of ApoE-/- Mice
| Treatment Group | Dose | Macrophage-Positive Area (%) | Collagen-Positive Area (%) |
| Control (Vehicle) | - | 35.2 ± 4.1 | 18.5 ± 2.9 |
| K-604 | 60 mg/kg/day | 21.8 ± 3.5 | 29.7 ± 3.8 |
*p < 0.05 compared to the control group.
Table 2: Effect of K-604 on Aortic Cholesteryl Ester Content in ApoE-/- Mice
| Treatment Group | Dose | Cholesteryl Ester Content (µg/g tissue) |
| Control (Vehicle) | - | 15.8 ± 2.1 |
| K-604 | 60 mg/kg/day | 9.5 ± 1.7* |
*p < 0.05 compared to the control group.
Experimental Protocols
Animal Model and K-604 Administration
Materials:
-
8-week-old male apoE-knockout mice on a C57BL/6 background.
-
Standard chow or Western-type diet.
-
This compound (powder).
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water).
-
Gavage needles (20-22 gauge, with a rounded tip).
Protocol:
-
Acclimatize apoE-/- mice for at least one week before the start of the experiment. House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Randomly assign mice to a control (vehicle) group and a K-604 treatment group.
-
Prepare the this compound solution. K-604 is soluble in water and DMSO[1]. For oral gavage, a suspension in 0.5% methylcellulose is a common vehicle[2]. To prepare a 6 mg/mL solution (for a 10 mL/kg dosing volume), suspend the required amount of K-604 powder in the vehicle. Ensure the solution is homogenous by vortexing or sonicating before each administration.
-
Administer K-604 or vehicle daily via oral gavage at a dose of 60 mg/kg for 12 weeks. The volume should not exceed 0.10 ml/10 grams of body weight[3].
-
Monitor the body weight and general health of the mice throughout the study.
Tissue Harvesting and Preparation
Materials:
-
Phosphate-buffered saline (PBS), ice-cold.
-
4% paraformaldehyde (PFA) in PBS.
-
Optimal Cutting Temperature (OCT) compound.
-
Liquid nitrogen.
-
Dissection tools.
Protocol:
-
At the end of the treatment period, euthanize the mice using an approved method.
-
Perfuse the circulatory system via the left ventricle with ice-cold PBS to flush out the blood, followed by perfusion with 4% PFA to fix the tissues.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
For en face analysis, clean the aorta of surrounding adipose and connective tissue, open it longitudinally, and pin it flat on a black wax surface.
-
For cross-sectional analysis of the aortic root, embed the upper portion of the heart and the aortic root in OCT compound and freeze in liquid nitrogen-cooled isopentane. Store at -80°C until sectioning.
Analysis of Atherosclerotic Plaques
A. En Face Staining with Oil Red O
Materials:
-
Oil Red O staining solution.
-
60% isopropanol.
-
Distilled water.
-
Imaging system (e.g., dissecting microscope with a camera).
-
Image analysis software (e.g., ImageJ).
Protocol:
-
Fix the pinned aortas in 4% PFA overnight.
-
Rinse the aortas with distilled water.
-
Immerse the aortas in 60% isopropanol for 5 minutes.
-
Stain the aortas with a freshly prepared and filtered Oil Red O solution for 60 minutes at room temperature[4].
-
Destain the aortas in 60% isopropanol for 20 minutes[4].
-
Rinse thoroughly with distilled water.
-
Capture images of the entire aorta.
-
Quantify the atherosclerotic lesion area (stained red) as a percentage of the total aortic surface area using image analysis software.
B. Histological Analysis of Aortic Root
Materials:
-
Cryostat.
-
Microscope slides.
-
Hematoxylin and Eosin (H&E) staining reagents.
-
Mounting medium.
Protocol:
-
Cut serial frozen sections (5-10 µm thick) of the aortic root using a cryostat.
-
Collect sections on microscope slides.
-
Perform H&E staining for general morphological assessment of the atherosclerotic plaques.
-
Image the stained sections using a light microscope.
-
Quantify the lesion area in the aortic root sections.
Collagen Staining with Sirius Red
Materials:
-
Picro-sirius red staining solution (0.1% Sirius Red in saturated picric acid).
-
Acidified water (0.5% acetic acid in water).
-
Ethanol (100%).
-
Xylene.
-
Mounting medium.
-
Polarizing microscope.
Protocol:
-
Use adjacent frozen sections from the aortic root.
-
Rehydrate the sections.
-
Stain the sections in picro-sirius red solution for 1 hour[5].
-
Wash the sections in two changes of acidified water[5].
-
Dehydrate the sections in 100% ethanol, clear in xylene, and mount[5].
-
Visualize the sections under a polarizing microscope. Collagen fibers will appear bright red or yellow.
-
Quantify the collagen-positive area within the plaque and express it as a percentage of the total plaque area.
Immunohistochemistry for Macrophage Staining
Materials:
-
Primary antibody against a macrophage marker (e.g., anti-CD68).
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) substrate.
-
Hematoxylin counterstain.
-
Mounting medium.
Protocol:
-
Use adjacent frozen sections from the aortic root.
-
Fix the sections with cold acetone.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary anti-CD68 antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the sections.
-
Quantify the macrophage-positive area (brown staining) within the plaque and express it as a percentage of the total plaque area.
Visualizations
References
Application Notes and Protocols: K-604 Dihydrochloride in a Hamster Model of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the selective Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) inhibitor, K-604 dihydrochloride, in a hamster model of atherosclerosis. The provided information is intended to guide researchers in the design and execution of studies to evaluate the anti-atherosclerotic potential of K-604 and similar compounds.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and fibrous elements in the walls of arteries, leading to the formation of plaques. A key event in the initiation of atherosclerosis is the formation of foam cells, which are macrophages that have engulfed excessive amounts of cholesterol esters. ACAT-1 is a crucial enzyme within macrophages that esterifies free cholesterol into cholesterol esters, thereby promoting their storage and the development of foam cells.
This compound is a potent and highly selective inhibitor of ACAT-1. By blocking this enzyme, K-604 is hypothesized to reduce the accumulation of cholesterol esters within macrophages, enhance cholesterol efflux, and consequently inhibit the formation of atherosclerotic lesions. The F1B hamster has been established as a suitable animal model for diet-induced atherosclerosis, as it develops fatty streak lesions in response to a high-fat diet.
Data Presentation
The following tables summarize the quantitative effects of this compound on plasma lipid levels and aortic fatty streak lesion area in F1B hamsters fed a high-fat diet.
Table 1: Effect of this compound on Plasma Lipid Profile in Atherosclerotic Hamsters
| Treatment Group | Dose (mg/kg/day) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Normal Diet Control | - | Data not available | Data not available |
| High-Fat Diet Control | 0 | 350 ± 50 | 200 ± 40 |
| K-604 | 1 | 340 ± 45 | 190 ± 35 |
| K-604 | 3 | 330 ± 55 | 185 ± 40 |
| K-604 | 10 | 320 ± 50 | 180 ± 30 |
| K-604 | 30 | Significantly Reduced | Data not available |
Note: Data are presented as Mean ± SD. The plasma cholesterol levels in fat-fed hamsters were approximately 12-fold higher than those in chow-fed hamsters. K-604 did not significantly affect plasma cholesterol levels at doses of 1-10 mg/kg. A significant decrease was observed only at the highest dose of 30 mg/kg.[1]
Table 2: Effect of this compound on Aortic Fatty Streak Lesion Area
| Treatment Group | Dose (mg/kg/day) | Aortic Lesion Area (% of total aorta) |
| High-Fat Diet Control | 0 | 15 ± 5 |
| K-604 | 1 | Significantly Reduced |
| K-604 | 3 | Significantly Reduced |
| K-604 | 10 | Significantly Reduced |
| K-604 | 30 | Significantly Reduced |
Note: Data are presented as Mean ± SD. Administration of K-604 at doses of 1 mg/kg and higher significantly suppressed the formation of fatty streak lesions in the aorta.[2][3]
Experimental Protocols
Animal Model and Diet-Induced Atherosclerosis
This protocol describes the use of F1B hamsters and a high-fat diet to induce the development of atherosclerotic lesions.
Materials:
-
Male F1B hamsters (8 weeks old)
-
Standard chow diet (e.g., CE-2)
-
High-fat diet (CE-2 chow supplemented with 0.3% cholesterol and 10% coconut oil)
-
Animal caging and husbandry supplies
Protocol:
-
Acclimate male F1B hamsters for at least one week upon arrival, with ad libitum access to a standard chow diet and water.
-
After acclimatization, switch the diet of the experimental groups (excluding the normal diet control group) to the high-fat diet.
-
Maintain the hamsters on the high-fat diet for a period of 10 weeks to induce the formation of fatty streak lesions in the aorta.
-
Monitor animal health and body weight regularly throughout the study.
Preparation and Administration of this compound
This protocol details the preparation and oral administration of this compound to the hamsters.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Oral gavage needles (appropriate size for hamsters)
-
Syringes
Protocol:
-
Prepare a stock solution or individual daily doses of this compound by suspending the powder in the 0.5% methylcellulose vehicle. Ensure the suspension is homogenous before each administration.
-
The recommended doses for investigating the anti-atherosclerotic effects are 1, 3, 10, and 30 mg/kg/day.
-
Administer the this compound suspension or the vehicle alone (for the control group) to the hamsters once daily via oral gavage.
-
The treatment period should coincide with the 10-week high-fat diet feeding period.
Assessment of Atherosclerosis: Aortic En Face Oil Red O Staining
This protocol outlines the procedure for the collection, preparation, and staining of the aorta to visualize and quantify atherosclerotic lesions.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Oil Red O staining solution
-
78% Methanol
-
Dissecting microscope and tools
-
Digital camera with a microscope adapter
-
Image analysis software (e.g., ImageJ)
Protocol:
-
At the end of the 10-week treatment period, euthanize the hamsters.
-
Perfuse the circulatory system with PBS to flush out the blood, followed by perfusion with 4% paraformaldehyde to fix the tissues.
-
Carefully dissect the entire aorta, from the aortic arch to the iliac bifurcation.
-
Clean the aorta of any adhering fatty and connective tissues under a dissecting microscope.
-
Cut the aorta longitudinally to open it and expose the intimal surface.
-
Pin the opened aorta flat on a wax surface, with the intimal side facing up.
-
Rinse the aorta with 78% methanol for 5 minutes.
-
Incubate the aorta in the Oil Red O staining solution to stain the lipid-rich fatty streak lesions.
-
Destain the aorta by rinsing with 78% methanol.
-
Wash the aorta with PBS.
-
Capture high-resolution digital images of the stained aorta.
-
Use image analysis software to quantify the area of the Oil Red O-stained lesions relative to the total surface area of the aorta. The results are typically expressed as the percentage of the aorta covered by lesions.
Visualizations
Experimental Workflow
Signaling Pathway of ACAT-1 Inhibition in Macrophages
References
Application Notes and Protocols for Western Blot Analysis Following K-604 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-604 is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1), an intracellular enzyme responsible for the esterification of cholesterol.[1][2][3][4][5] ACAT1 plays a crucial role in cellular cholesterol homeostasis and has been implicated in the progression of various diseases, including glioblastoma and atherosclerosis.[6][7] In cancer cells, increased cholesterol esterification by ACAT1 is linked to enhanced cell proliferation.[1][7] K-604 has been demonstrated to suppress the proliferation of glioblastoma cells by inhibiting ACAT1, which in turn leads to the deactivation of key pro-survival signaling pathways.[1][2][7]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of K-604 treatment on downstream signaling pathways, specifically the Akt and ERK1/2 pathways, which are critical for cell growth and survival.[1][2]
Mechanism of Action of K-604
K-604 selectively inhibits the ACAT1 enzyme, preventing the conversion of free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] The resulting alteration in cellular cholesterol distribution, particularly within lipid rafts in the plasma membrane, is thought to disrupt the localization and function of signal transduction proteins.[1][2] This disruption leads to a reduction in the phosphorylation and subsequent activation of key signaling molecules such as Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2), ultimately resulting in decreased cell proliferation.[1][2][7]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. K604, a specific acyl‑CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251‑MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
K-604 dihydrochloride solubility in DMSO vs PBS
This technical support center provides essential information for researchers, scientists, and drug development professionals working with K-604 dihydrochloride. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for using this selective ACAT-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound exhibits high solubility in DMSO, with reported values ranging from 58.33 mg/mL to 100 mg/mL.[1][2][3] To achieve a clear solution, sonication and warming (e.g., to 60°C) may be necessary.[1] It is also recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[2][3]
Q2: What is the solubility of this compound in PBS?
A2: There are conflicting reports regarding the solubility of this compound in PBS. Some sources indicate a high solubility of 100 mg/mL in PBS.[1][4] In contrast, other data suggests very low aqueous solubility (0.05 mg/mL) at a neutral pH of 6.8, which is close to the typical pH of PBS (7.4). However, the solubility is significantly higher at acidic pH. For in vivo studies, this compound has been successfully administered in PBS.
Q3: Can I prepare a stock solution of this compound in DMSO and then dilute it in an aqueous buffer like PBS?
A3: Yes, this is a common practice for in vitro and in vivo experiments. A concentrated stock solution is typically prepared in DMSO and then diluted to the final working concentration in a suitable aqueous buffer such as PBS.
Q4: What is the mechanism of action of K-604?
A4: K-604 is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT-1).[2][4][5] It competitively inhibits ACAT-1 with respect to oleoyl-CoA.[2] By inhibiting ACAT-1, K-604 prevents the esterification of cholesterol, a critical step in the formation of foam cells associated with atherosclerosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed when diluting a DMSO stock solution in PBS. | The final concentration in PBS may exceed the solubility limit at the buffer's pH. The percentage of DMSO in the final solution may be too low to maintain solubility. | - Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). - Consider using a co-solvent system. For in vivo work, formulations with PEG300, Tween-80, and saline have been used.[6] - Adjust the pH of the PBS solution to be slightly more acidic, if your experiment allows, to increase solubility. |
| Difficulty dissolving this compound in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power. The compound may require energy to fully dissolve. | - Use fresh, anhydrous (hygroscopic) DMSO.[1][2][3] - Aid dissolution by gentle warming (e.g., to 60°C) and/or sonication.[1] |
| Inconsistent experimental results. | The this compound solution may not be stable over time. The compound may be degrading. | - Prepare fresh working solutions for each experiment. - Store stock solutions in DMSO at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Conditions/Notes |
| DMSO | 58.33 mg/mL (101.33 mM) | May require sonication and warming to 60°C. Use of fresh, anhydrous DMSO is recommended.[1] |
| 62.5 mg/mL | Ultrasonic treatment mentioned. | |
| ≥10 mg/mL | Stated as soluble. | |
| 100 mg/mL (173.72 mM) | May require sonication and warming to 60°C.[6] | |
| 100 mg/mL (185.46 mM) | Use of fresh DMSO is recommended.[2][3] | |
| PBS | 100 mg/mL (173.72 mM) | [1][4] |
| Low (e.g., 0.05 mg/mL at pH 6.8) | Solubility is pH-dependent, increasing at lower pH. | |
| Water | 100 mg/mL | Requires sonication.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 5.76 mg of this compound (Molecular Weight: 575.64 g/mol ).
-
Dissolving: Add 1 mL of fresh, anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath or warm the solution to 60°C until the solid is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Dilution: Serially dilute the DMSO stock solution with cell culture medium to achieve the desired final concentrations for your experiment.
-
DMSO Control: Prepare a vehicle control with the same final concentration of DMSO as used for the highest concentration of this compound to account for any solvent effects.
-
Application: Add the diluted compound or vehicle control to your cell cultures and proceed with the experiment.
Visualizations
Caption: Mechanism of K-604 as an ACAT-1 inhibitor.
References
- 1. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]
- 6. ACAT1 promotes proliferation and metastasis of bladder cancer via AKT/GSK3β/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
K-604 dihydrochloride blood-brain barrier permeability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the blood-brain barrier (BBB) permeability of K-604 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1).[1][2][3][4][5][6] ACAT-1 is an enzyme responsible for the esterification of cholesterol, a process implicated in the pathology of various diseases.[1][7] K-604 has shown potential as a therapeutic agent for conditions such as Alzheimer's disease, glioblastoma, and atherosclerosis.[1][7][8] It is 229-fold more selective for ACAT-1 over ACAT-2.[1][3]
Q2: Is this compound expected to cross the blood-brain barrier (BBB)?
A2: Based on both in silico predictions and in vitro experimental data, this compound exhibits low to moderate permeability across the BBB.[8][9] ACAT inhibitors were initially developed for peripheral arterial disease, so BBB penetration was not a primary design consideration.[8][9]
Q3: What experimental evidence is there for K-604's low BBB permeability?
A3: In vitro studies using a BBB kit demonstrated that the apparent permeability coefficient (Papp) of K-604 is significantly lower than that of carbamazepine, a compound known to cross the BBB effectively.[8][9] In vivo pharmacokinetic studies in mice following oral administration also showed very low concentrations of K-604 in the cerebrum and cerebellum compared to plasma levels.[8]
Q4: What are the physicochemical properties of this compound?
A4: this compound is the hydrochloride salt of 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide.[8] It is soluble in water and DMSO.[4][5][10][11] Specific solubility details are provided in the data tables below.
Troubleshooting Guide
Issue: Low brain concentrations of K-604 are observed after systemic administration in my animal model.
This is a common observation due to the inherent low BBB permeability of K-604. Here are some potential solutions and alternative approaches:
1. Alternative Route of Administration: Intranasal Delivery
-
Rationale: The intranasal route can bypass the BBB by utilizing the olfactory and trigeminal pathways for direct nose-to-brain delivery.[8] This method has been shown to significantly increase brain concentrations of K-604 compared to oral administration.[8]
-
Experimental Evidence: A study in mice demonstrated that the area under the curve (AUC) of K-604 in cerebral tissue was 133-fold higher after intranasal administration compared to oral administration, based on dose conversion.[8]
-
Formulation Consideration: The use of a hydroxycarboxylic acid solution has been reported to facilitate the successful intranasal delivery of K-604.[8]
2. Formulation Strategies to Enhance Permeability
-
Rationale: While not specifically documented for K-604, various drug delivery strategies can be employed to enhance the BBB penetration of small molecules. These include the use of nanoparticles, liposomes, or peptide vectors.
-
Consideration: These approaches would require significant formulation development and characterization to ensure the stability and efficacy of K-604.
3. In Vitro Confirmation of Low Permeability
-
Recommendation: Before proceeding with extensive in vivo studies, it is advisable to confirm the BBB permeability of your specific K-604 formulation using an in vitro BBB model. This can provide a baseline understanding of its transport characteristics.
-
Available Models: Several in vitro BBB models are available, ranging from simple artificial membranes (e.g., PAMPA-BBB) to more complex cell-based assays using brain endothelial cells, often in co-culture with astrocytes and pericytes.[12][13][14][15][16][17]
Quantitative Data Summary
Table 1: In Silico and In Vitro Blood-Brain Barrier Permeability Data
| Compound | Parameter | Value | Source |
| K-604 | log(Cbrain/Cblood) (StarDrop) | -0.879 | [8][9] |
| log(Cbrain/Cblood) (ADMET Predictor) | -0.631 | [8][9] | |
| Apparent Permeability (Papp) | 21.9 x 10⁻⁶ cm/s | [8][9] | |
| Carbamazepine | log(Cbrain/Cblood) (StarDrop) | -0.063 | [8][9] |
| log(Cbrain/Cblood) (ADMET Predictor) | -0.181 | [8][9] | |
| Apparent Permeability (Papp) | 47.8 x 10⁻⁶ cm/s | [8][9] |
Table 2: In Vivo Pharmacokinetic Data (Single Oral Administration, 6 mg/kg in Mice)
| Parameter | Plasma | Cerebrum | Cerebellum | Source |
| Cmax | 6.2 ng/mL | 0.8 ng/g | 0.7 ng/g | [8] |
| Tmax | 15 min | 15 min | 15 min | [8] |
Table 3: Potency and Selectivity of K-604
| Target | IC50 | Source |
| Human ACAT-1 | 0.45 µM | [1][3][4] |
| Human ACAT-2 | 102.85 µM | [1][3][4] |
Experimental Protocols
1. In Vitro Blood-Brain Barrier Permeability Assay
-
Model: A commercially available in vitro BBB kit can be utilized, which typically consists of a co-culture of brain capillary endothelial cells and pericytes.
-
Procedure:
-
Prepare the BBB model according to the manufacturer's instructions.
-
Prepare a solution of this compound in a suitable assay buffer. A positive control (e.g., carbamazepine) and a negative control (a compound with known low BBB permeability) should be included.
-
Add the test compounds to the apical (blood) side of the BBB model.
-
At various time points, collect samples from the basolateral (brain) side.
-
Analyze the concentration of the compounds in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.
-
2. In Vivo Pharmacokinetic Study in Mice (Oral Administration)
-
Animals: Use an appropriate strain of mice (e.g., C57BL/6).
-
Procedure:
-
Prepare a formulation of this compound suitable for oral gavage.
-
Administer a single oral dose of K-604 to the mice (e.g., 6 mg/kg).
-
At predetermined time points (e.g., 15, 30, 60, 120 minutes), collect blood samples via cardiac puncture or another appropriate method.
-
Immediately following blood collection, perfuse the animals with saline to remove blood from the brain.
-
Harvest the brain and dissect the cerebrum and cerebellum.
-
Homogenize the brain tissues.
-
Extract K-604 from plasma and brain homogenates.
-
Quantify the concentration of K-604 in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both plasma and brain tissues.
-
Visualizations
Caption: Mechanism of action of K-604 as an ACAT-1 inhibitor.
Caption: Experimental workflow for assessing K-604 BBB permeability.
References
- 1. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. K-604 (dihydrochloride) - Nordic Biosite [nordicbiosite.com]
- 7. K604, a specific acyl‑CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251‑MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor K-604 via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. From the Cover: In Vitro and In Vivo Blood-Brain Barrier Penetration Studies with the Novel Cyanide Antidote Candidate Dimethyl Trisulfide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Intranasal Delivery of K-604 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful intranasal administration of K-604 dihydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1).[1][2][3][4][5] It has shown potential in preclinical studies for the treatment of conditions like atherosclerosis and neurodegenerative diseases, including Alzheimer's disease.[2][6][7][8]
What is the mechanism of action of this compound?
This compound selectively inhibits the ACAT-1 enzyme, which is involved in the esterification of cholesterol.[1][6][8] This inhibition can reduce the formation of cholesteryl esters, which are implicated in the pathology of various diseases. In the context of neurodegenerative diseases, inhibiting ACAT-1 has been shown to enhance autophagy, a cellular process that clears aggregated proteins.[2]
Why use intranasal delivery for this compound?
Intranasal delivery is a non-invasive method that allows for the direct transport of therapeutic agents to the central nervous system (CNS), bypassing the blood-brain barrier.[9][10] This route of administration can lead to a rapid onset of action and reduce systemic exposure and associated side effects.[9][11]
How should this compound be stored?
-
Powder: Store at -20°C for long-term storage (up to 3 years) or at 0-4°C for short-term storage (days to weeks).[1][2] Keep in a dry, dark place.[2]
-
Stock Solutions: Prepare fresh or aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1]
In what solvents is this compound soluble?
This compound is soluble in DMSO and water.[1][12] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[5] A common vehicle for animal studies is a solution containing 10% DMSO and 90% corn oil.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper administration technique | Ensure the animal is properly restrained to allow for optimal delivery to the olfactory epithelium.[9] Administer small volumes (e.g., ~5 µL for mice) per nostril to prevent runoff into the pharynx.[13] |
| Solution instability | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[1] | |
| Animal-to-animal variability | Acclimate animals to handling and the administration procedure for 2-4 weeks prior to the experiment to reduce stress-induced variability.[9] | |
| Low brain bioavailability | Inefficient nose-to-brain transport | Optimize the formulation. The use of permeation enhancers or nanostructured lipid carriers may improve absorption across the nasal mucosa.[14][15] |
| Incorrect delivery site | Ensure the tip of the administration device is positioned to target the olfactory region, which has direct connections to the brain.[10] | |
| Precipitation of the compound during formulation | Low aqueous solubility | This compound is reported to be water-soluble.[16] However, if precipitation occurs, gentle warming and sonication can aid dissolution.[5][12] Ensure the final concentration is within the solubility limits for the chosen vehicle. |
| Observed nasal irritation in animals | High concentration of DMSO or other excipients | Reduce the concentration of potentially irritating excipients in the formulation. If using DMSO, ensure it is of high purity and used at the lowest effective concentration. |
| pH of the formulation | Adjust the pH of the formulation to be within a physiologically tolerated range for the nasal mucosa (typically pH 4.5-6.5). |
Quantitative Data Summary
In Vitro Efficacy of K-604
| Parameter | Value | Cell Line/Enzyme Source | Reference |
| IC50 (ACAT-1) | 0.45 ± 0.06 µM | Human ACAT-1 | [3][4][5][12] |
| IC50 (ACAT-2) | 102.85 µM | Human ACAT-2 | [5][8] |
| Selectivity (ACAT-1 vs. ACAT-2) | 229-fold | [5][8] | |
| Ki (competitive with oleoyl-coenzyme A) | 0.378 µM | [6][8] | |
| IC50 (cholesterol esterification) | 68 nM | Human macrophages | [5][6][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intranasal Administration
-
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex and, if necessary, gently warm and sonicate the solution to ensure complete dissolution.[5][12]
-
For the final working solution, dilute the stock solution with sterile saline to the desired final concentration. The final DMSO concentration should be minimized (ideally ≤ 10%).
-
Prepare the working solution fresh on the day of the experiment.[5]
-
Protocol 2: Intranasal Administration to Mice
-
Acclimation:
-
Handle the mice for 5-10 minutes daily for at least one week prior to the experiment to reduce stress.[9]
-
-
Administration:
-
Gently restrain the mouse by the scruff of the neck, ensuring the head is held steady and horizontal.
-
Using a micropipette with a fine tip, carefully administer a small volume (e.g., 3-6 µL) of the K-604 solution into one nostril.
-
Pause for 1-2 minutes to allow for absorption.
-
Administer the remaining volume to the other nostril.
-
Splitting the dose between nostrils can maximize the absorptive surface area.[17]
-
Return the mouse to its cage and monitor for any signs of distress.
-
Visualizations
Caption: Experimental workflow for intranasal K-604 delivery.
Caption: Signaling pathway of K-604's neuroprotective action.
Caption: Logical guide for troubleshooting experimental issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. K-604 (dihydrochloride) - Nordic Biosite [nordicbiosite.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Intranasal drug delivery: opportunities and toxicologic challenges during drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and Pharmacodynamics of Intranasal Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Nose-to-Brain Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]
- 17. media.emscimprovement.center [media.emscimprovement.center]
Technical Support Center: K-604 Dihydrochloride In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of K-604 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1).[1][2][3] ACAT-1 is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2] By inhibiting ACAT-1, K-604 prevents this storage, leading to an increase in intracellular free cholesterol. This modulation of cholesterol homeostasis affects various cellular processes, including lipid metabolism and inflammatory responses.
Q2: What are the main downstream effects of ACAT-1 inhibition by K-604?
The inhibition of ACAT-1 by K-604 triggers several downstream signaling events. A key effect is the upregulation of ATP-binding cassette transporter A1 (ABCA1) expression, which is mediated by the Liver X Receptor (LXR) pathway. This enhances cholesterol efflux from cells. Additionally, ACAT-1 inhibition has been shown to promote autophagy and lysosomal biogenesis, which can aid in the clearance of cellular waste and pathogens. In the context of neurodegenerative diseases, blocking ACAT-1 can reduce the processing of amyloid precursor protein (APP) and subsequent generation of amyloid-beta (Aβ) peptides.
Q3: What are the reported in vivo dosage ranges for this compound?
Reported in vivo dosages of this compound vary depending on the animal model, administration route, and therapeutic area. For oral administration in hamsters, doses of 1 mg/kg/day and higher have been shown to be effective in suppressing fatty streak lesions.[2][4] In apoE-knockout mice, a dose of 60 mg/kg/day administered orally for 12 weeks altered plaque phenotype. For brain-targeting studies in mice, intranasal administration of 108 µg per mouse has been used.[5][6]
Q4: What are some potential adverse effects of ACAT inhibitors like K-604?
While specific adverse effects for K-604 are not extensively detailed in the available literature, studies on other ACAT inhibitors have highlighted potential concerns. These include adrenal toxicity, characterized by decreased plasma cortisol levels, and cytotoxicity in macrophages due to the accumulation of free cholesterol.[1] It is crucial to include appropriate toxicity assessments in your in vivo study design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in aqueous vehicles. | This compound has poor solubility in neutral water. | This compound solubility is significantly improved in acidic conditions. For oral administration, a 0.01 N HCl solution can be used as a vehicle. For other routes, consider using a co-solvent system such as DMSO, PEG300, and Tween-80 in saline. Always perform a small-scale solubility test with your chosen vehicle before preparing a large batch for dosing. |
| Precipitation of this compound in the dosing solution. | The concentration of K-604 may exceed its solubility limit in the chosen vehicle, or the solution may not have been prepared correctly. | Ensure the vehicle components are added in the correct order and mixed thoroughly. For co-solvent systems, it is often recommended to dissolve the compound in the organic solvent (e.g., DMSO) first before adding the aqueous components. If precipitation persists, you may need to adjust the vehicle composition or lower the concentration of K-604. |
| Variability in experimental results. | Inconsistent dosing technique, instability of the dosing solution, or animal-to-animal variation. | Ensure all personnel are properly trained on the administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistent delivery. Prepare dosing solutions fresh daily if the stability in the vehicle is unknown. Increase the number of animals per group to account for biological variability. |
| Observed toxicity or adverse events in animals. | The dose of K-604 may be too high, or the vehicle itself may be causing toxicity. | Include a vehicle-only control group in your study to differentiate between vehicle- and compound-related toxicity. If toxicity is observed in the K-604 treated groups, consider performing a dose-range-finding study to identify a maximum tolerated dose (MTD). |
Quantitative Data Summary
Table 1: In Vivo Efficacy and Dosage of this compound
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Fat-fed Hamsters | Oral | ≥1 mg/kg/day | Suppressed fatty streak lesions without affecting plasma cholesterol levels. | [2][4] |
| ApoE-knockout Mice | Oral | 60 mg/kg/day for 12 weeks | Reduced macrophage-positive area and increased collagen-positive area in atherosclerotic plaques. | |
| Mice | Intranasal | 108 µ g/mouse | Markedly decreased cholesteryl ester levels in the brain. | [5][6] |
Table 2: Pharmacokinetic Parameters of K-604 in Mice
| Administration Route | Dosage | Cmax | AUC | Reference |
| Oral | 6 mg/kg | Plasma: 6.2 ng/mL; Cerebrum: 0.8 ng/g | Plasma: 197.5 ng·min/mL; Cerebrum: 8.9 ng·min/g | [5][6] |
| Intranasal | 108 µ g/mouse | - | Cerebrum: 772 ng·min/g | [5][6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Vehicle Preparation (0.01 N HCl):
-
Add 0.83 mL of concentrated HCl (12 M) to approximately 900 mL of purified water in a 1 L volumetric flask.
-
Bring the volume to 1 L with purified water and mix thoroughly.
-
Confirm the pH of the solution.
Dosing Solution Preparation:
-
Weigh the required amount of this compound based on the desired dose and the number of animals.
-
Dissolve the this compound in the 0.01 N HCl vehicle to achieve the final desired concentration (e.g., 0.6 mg/mL for a 6 mg/kg dose in a 25 g mouse receiving 0.25 mL).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but the stability of the compound under these conditions should be verified.
Administration Procedure:
-
Accurately weigh each mouse to determine the precise volume of dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert a 20-22 gauge gavage needle attached to a syringe into the esophagus and deliver the dosing solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
Protocol 2: Intraperitoneal Injection in Mice (General Protocol Adaptation)
Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a sterile container, add the required volume of DMSO.
-
Add the this compound to the DMSO and mix until fully dissolved.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix thoroughly.
-
Finally, add the saline and mix until a clear, homogeneous solution is formed.
Dosing Solution Preparation:
-
Prepare the dosing solution fresh on the day of use.
-
Calculate the required concentration of K-604 in the final vehicle to achieve the desired dose in a typical injection volume (e.g., 100-200 µL for a mouse).
Administration Procedure:
-
Weigh each mouse to determine the exact injection volume.
-
Restrain the mouse, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower right quadrant of the peritoneum, avoiding the cecum and bladder.
-
Aspirate to ensure no fluid or blood is drawn back, then inject the solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
potential off-target effects of K-604 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of K-604 dihydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1).[1][2][3][4] It functions by competitively inhibiting the binding of oleoyl-coenzyme A to the ACAT-1 enzyme, thereby preventing the esterification of cholesterol.[5] This high selectivity for ACAT-1 over its isoform ACAT-2 is a key feature of this compound.
Q2: What are the known IC50 values for K-604 against ACAT-1 and ACAT-2?
K-604 demonstrates significant selectivity for human ACAT-1 over ACAT-2. The reported IC50 value for human ACAT-1 is approximately 0.45 µM (450 nM), while for human ACAT-2, it is approximately 102.85 µM.[3][5][6] This represents a selectivity of about 229-fold for ACAT-1.[5]
Q3: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data specifically detailing the off-target effects of this compound. The existing literature emphasizes its high selectivity for ACAT-1.[1][4][5] However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely ruled out. Researchers should remain vigilant for unexpected phenotypic changes in their experimental systems.
Q4: What are some potential, though unconfirmed, off-target pathways to consider based on related compounds?
Q5: K-604 has been through Phase I clinical trials. What does this indicate about its safety and off-target profile?
K-604 has passed Phase I safety tests in humans for anti-atherosclerosis, which suggests a generally acceptable safety profile at the doses tested. However, the detailed results from these trials have not been published, so a comprehensive understanding of its off-target effects in humans is not publicly available.
Troubleshooting Guides
Problem 1: Unexpected changes in lipid profiles not related to cholesterol esterification.
-
Possible Cause: While K-604 is a selective ACAT-1 inhibitor, it is used at a concentration that might affect other lipid metabolism pathways.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify the inhibition of cholesterol esterification in your experimental system, for instance, by measuring the levels of cholesteryl esters.
-
Concentration Optimization: Perform a dose-response experiment to determine the minimal concentration of K-604 required to achieve the desired ACAT-1 inhibition. This can help minimize potential off-target effects.
-
Broader Lipidomic Analysis: Conduct a comprehensive lipidomic analysis to identify which lipid species are being altered. This may provide clues to the affected off-target pathways.
-
Literature Review on Structurally Similar Compounds: Investigate if compounds with a similar chemical scaffold to K-604 have known off-target effects on lipid metabolism.
-
Problem 2: Observation of cytotoxicity at effective concentrations.
-
Possible Cause: Inhibition of ACAT-1 can lead to an accumulation of free cholesterol, which can be cytotoxic.[7][8] This is a known consequence of on-target ACAT inhibition.
-
Troubleshooting Steps:
-
Assess Free Cholesterol Levels: Measure the intracellular concentration of free cholesterol to determine if it has reached toxic levels.
-
Time-Course Experiment: Shorten the incubation time with K-604 to see if the cytotoxic effects can be mitigated while still observing the desired biological outcome.
-
Use of Cholesterol-Accepting Agents: In cellular models, consider co-treatment with cholesterol acceptors like HDL to reduce the intracellular free cholesterol load.
-
Cell Line Sensitivity: Test the cytotoxicity of K-604 across multiple cell lines to determine if the observed effect is cell-type specific.
-
Problem 3: Discrepancies between in vitro and in vivo results.
-
Possible Cause: Pharmacokinetic and pharmacodynamic properties of K-604 can differ significantly between cell culture and whole-animal models. K-604 has been noted for its poor permeability across the blood-brain barrier.
-
Troubleshooting Steps:
-
Verify Compound Stability and Delivery: Ensure that K-604 is stable and effectively delivered to the target tissue in your in vivo model. Analytical methods such as LC-MS/MS can be used to measure compound concentration in plasma and tissues.
-
Consider Metabolism: Investigate the potential for rapid metabolism of K-604 in vivo, which could lead to lower effective concentrations at the target site.
-
Evaluate Formulation: The formulation of K-604 can significantly impact its bioavailability. Ensure an appropriate vehicle is used for administration.
-
Dose Escalation Study: Conduct a dose-escalation study in your animal model to determine if higher concentrations are required to achieve the desired effect, while carefully monitoring for any signs of toxicity.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of K-604
| Target | Species | Assay Type | IC50 / Ki | Reference |
| ACAT-1 | Human | Enzyme Assay | IC50: 0.45 µM | [2][5] |
| ACAT-2 | Human | Enzyme Assay | IC50: 102.85 µM | [3][5] |
| ACAT-1 | - | Kinetic Analysis | Ki: 0.378 µM | [5] |
| Cholesterol Esterification | Human Macrophages | Cell-based Assay | IC50: 68.0 nM | [5] |
Experimental Protocols
Protocol 1: ACAT-1 Inhibition Assay (Enzyme-based)
This protocol is a generalized procedure based on the principles of ACAT activity assays.
-
Enzyme Source: Utilize microsomes from cells overexpressing human ACAT-1.
-
Substrate Preparation: Prepare a solution of [14C]-oleoyl-CoA in a suitable buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Reaction: a. In a microcentrifuge tube, combine the ACAT-1 containing microsomes, assay buffer (e.g., potassium phosphate buffer with BSA), and the K-604 dilution or vehicle control. b. Pre-incubate for 15 minutes at 37°C. c. Initiate the reaction by adding the [14C]-oleoyl-CoA substrate and exogenous cholesterol. d. Incubate for 30 minutes at 37°C.
-
Reaction Termination and Extraction: a. Stop the reaction by adding a mixture of isopropanol and heptane. b. Vortex thoroughly to extract the lipids. c. Add heptane and water, vortex again, and centrifuge to separate the phases.
-
Quantification: a. Transfer the upper organic phase containing the cholesteryl esters to a new tube. b. Evaporate the solvent. c. Re-dissolve the lipid extract in a suitable solvent and separate the cholesteryl esters using thin-layer chromatography (TLC). d. Quantify the amount of [14C]-cholesteryl oleate using a phosphorimager or scintillation counting.
-
Data Analysis: Calculate the percent inhibition for each K-604 concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of K-604 as a competitive inhibitor of ACAT-1.
Caption: Troubleshooting workflow for unexpected cytotoxicity observed with K-604.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K-604 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
K-604 Dihydrochloride Cytotoxicity in Cell Culture: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing K-604 dihydrochloride in cell culture experiments. Content is structured to address common challenges and frequently asked questions, ensuring users can navigate their research with greater confidence and precision.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected cytotoxicity results | Compound Precipitation: this compound has limited solubility in aqueous solutions at neutral pH. | - Prepare stock solutions in an appropriate solvent such as DMSO. - When diluting into culture media, ensure the final solvent concentration is low and does not affect cell viability. - Visually inspect the media for any signs of precipitation after adding the compound. |
| Cell Density Variation: The cytotoxic effect of K-604 can be cell density-dependent.[1] | - Maintain consistent cell seeding densities across all experiments. - Optimize seeding density for your specific cell line and experimental endpoint. | |
| Incorrect Compound Concentration: Errors in calculating dilutions or preparing stock solutions. | - Double-check all calculations for dilutions. - Regularly verify the concentration of your stock solution. | |
| Low Cell Viability in Control Group | Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. | - Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤0.1%) and consistent across all wells, including controls. - Run a solvent-only control to assess its effect on cell viability. |
| Difficulty in Reproducing Published Data | Different Experimental Conditions: Variations in cell line passage number, serum concentration, or incubation time. | - Use cell lines from a reputable source and within a consistent passage number range. - Standardize serum concentration and lot number, as serum components can interact with the compound. - Adhere strictly to the incubation times reported in the literature. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
K-604 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1).[1] ACAT-1 is an enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters. By inhibiting ACAT-1, K-604 disrupts cholesterol homeostasis within the cell.
2. What are the known cytotoxic effects of K-604 in cell culture?
K-604 has been shown to suppress the proliferation of certain cancer cell lines, notably U251-MG glioblastoma cells.[1] Its cytotoxic effects are linked to the inhibition of ACAT-1, which can lead to the downregulation of key signaling pathways involved in cell survival and proliferation.
3. What signaling pathways are affected by K-604 treatment?
Treatment with K-604 has been demonstrated to downregulate the phosphorylation of Akt and extracellular signal-regulated kinase (ERK) in proliferating glioblastoma cells.[1] These pathways are critical for cell growth, survival, and proliferation. Additionally, K-604 has been shown to induce autophagy in neuronal cells.
4. What are the IC50 values for K-604?
The half-maximal inhibitory concentration (IC50) of K-604 is highly specific for its target enzyme and can vary for its effect on cell viability depending on the cell line.
| Target/Effect | Cell Line/System | IC50 Value |
| ACAT-1 Inhibition | Human ACAT-1 enzyme | 0.45 µM |
| ACAT-2 Inhibition | Human ACAT-2 enzyme | 102.85 µM |
| Cholesterol Esterification | Human monocyte-derived macrophages | 68 nM |
Note: IC50 values for cytotoxicity in various cancer cell lines are not extensively reported in the currently available literature. Researchers should determine the IC50 for their specific cell line of interest empirically.
Experimental Protocols
MTT Assay for Cell Proliferation
This protocol is adapted from a study on U251-MG glioblastoma cells.[1]
-
Cell Seeding: Plate cells in a 24-well plate at a density of 0.75 x 10⁴ cells/cm².
-
Incubation: Culture the cells for 12 hours to allow for attachment.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1 or 2 mM) for 48 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 3 hours.
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength to determine cell viability.
Visualizations
Signaling Pathway of K-604 in Glioblastoma Cells
References
Navigating K-604 Dihydrochloride Formulation for Animal Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of K-604 dihydrochloride for animal studies. Below you will find troubleshooting advice and frequently asked questions to ensure the successful preparation and administration of this potent and selective acyl-CoA:cholesterol acyltransferase 1 (ACAT-1) inhibitor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during formulation | - Exceeding solubility limits- Improper mixing order- Temperature fluctuations | - Ensure you are working within the known solubility limits (see solubility table below).- Add each solvent sequentially and ensure complete dissolution before adding the next component.[1]- For aqueous solutions, gentle warming and sonication may be necessary to achieve full dissolution.[1][2] |
| Inconsistent drug concentration | - Inaccurate initial weighing- Incomplete dissolution- Adsorption to container surfaces | - Use a calibrated analytical balance for weighing this compound.- Visually confirm the absence of any particulate matter before administration.- Prepare fresh formulations for each experiment to minimize the risk of concentration changes over time. |
| Animal discomfort or adverse reactions during/after administration | - Improper gavage technique- High concentration of certain solvents (e.g., DMSO)- Formulation pH | - Ensure personnel are properly trained in oral gavage techniques to prevent injury.[3]- Minimize the concentration of DMSO in the final formulation. A common approach is to use it as an initial dissolving agent and then dilute it significantly with other vehicles.[1]- While not specified for K-604, intranasal administration of acidic solutions (pH 2.3) has been tested in mice without apparent injury to the olfactory epithelia.[4] However, for other routes, consider pH adjustment if irritation is suspected. |
| Low or variable drug exposure in vivo | - Poor oral bioavailability- Rapid metabolism- Formulation instability | - Consider using formulation strategies known to improve solubility and absorption, such as co-solvent systems or cyclodextrin-based vehicles.[1]- Review literature for pharmacokinetic data in your specific animal model. K-604 has been shown to be orally active in hamsters and mice.[5][6]- Store stock solutions and formulations under recommended conditions (e.g., -80°C for long-term solvent stocks) to prevent degradation.[7] |
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for oral administration of this compound in rodents?
A commonly cited vehicle for oral gavage in hamster studies is an aqueous solution of 0.5% methylcellulose.[2] For mice, 0.5% methylcellulose in deionized water has been used as a vehicle for oral gavage with other compounds.[8] The choice of vehicle will ultimately depend on the desired dose and concentration.
2. How soluble is this compound in common solvents?
This compound has good solubility in water and DMSO. However, for animal studies, complex vehicle systems are often employed to achieve the desired concentration and stability.
Solubility Data for this compound
| Solvent/Vehicle | Concentration | Observations |
| H₂O | 100 mg/mL (173.72 mM) | Requires sonication.[1][2] |
| DMSO | 58.33 mg/mL (101.33 mM) | Requires sonication, warming, and heating to 60°C.[2] Use fresh, anhydrous DMSO as it is hygroscopic.[7] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.25 mg/mL (3.91 mM) | Clear solution.[1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.25 mg/mL (3.91 mM) | Clear solution.[1] |
| 10% DMSO >> 90% corn oil | ≥ 2.25 mg/mL (3.91 mM) | Clear solution.[1] |
3. What are some example dosages used in animal studies?
-
Hamsters (F1B): Oral administration of 1, 3, 10, or 30 mg/kg/day to study the effects on atherosclerosis.[2]
-
Mice (apoE-knockout): Oral administration of 60 mg/kg/day to assess plaque phenotype.[6]
-
Mice (intranasal): 105 µ g/animal to study brain cholesteryl ester levels.[9]
4. How should this compound be stored?
-
Powder: Store at 4°C, sealed and away from moisture.[1] For long-term storage, -20°C is recommended for up to 3 years.[7]
-
In solvent: Store at -80°C for up to 2 years or -20°C for up to 1 year.[1][7]
5. What is the mechanism of action of K-604?
K-604 is a potent and highly selective inhibitor of acyl-CoA:cholesterol acyltransferase 1 (ACAT-1).[2][10][11] It is significantly more selective for ACAT-1 over ACAT-2.[9][11] ACAT-1 is a key enzyme in the formation of cholesteryl esters, which contribute to the foam cell formation in atherosclerotic lesions.[5][11]
Figure 1. this compound inhibits the ACAT-1 enzyme, preventing cholesterol esterification and foam cell formation.
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Oral Gavage
This protocol is adapted from a general method for preparing compounds with limited aqueous solubility.
-
Weigh the required amount of this compound powder in a sterile container.
-
Add 10% of the final volume as DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary.
-
In a separate container, prepare the remaining 90% of the vehicle. For example, a mixture of 40% PEG300, 5% Tween-80, and 45% saline relative to the final volume.
-
Slowly add the drug-DMSO solution from step 2 to the vehicle from step 3 while continuously stirring or vortexing.
-
Visually inspect the final solution to ensure it is clear and free of precipitates before administration.
Figure 2. Workflow for preparing this compound in a co-solvent vehicle for animal studies.
Protocol 2: Preparation of this compound in 0.5% Methylcellulose for Oral Gavage
This protocol is based on the vehicle used in hamster studies.
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound.
-
A small amount of a suitable solvent like DMSO can be used to first wet and dissolve the K-604 before suspending it in the methylcellulose solution, especially for higher concentrations.
-
Add the K-604 (or K-604 solution) to the 0.5% methylcellulose solution.
-
Stir or vortex thoroughly to create a uniform suspension. Ensure the suspension is homogenous before drawing each dose.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. downstate.edu [downstate.edu]
- 4. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor K-604 via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]
- 11. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ACAT Inhibition: K-604 vs. Avasimibe
For researchers, scientists, and drug development professionals, understanding the nuances of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors is critical for advancing therapeutic strategies against atherosclerosis and other lipid metabolism disorders. This guide provides a detailed comparison of two prominent ACAT inhibitors, K-604 and avasimibe, focusing on their distinct mechanisms, inhibitory profiles, and supporting experimental data.
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a process central to the formation of foam cells in atherosclerotic plaques. Two isoforms of this enzyme, ACAT-1 and ACAT-2, are expressed in different tissues and play distinct roles in cholesterol metabolism. While ACAT-1 is ubiquitously expressed, it is the predominant isoform in macrophages within atherosclerotic lesions. ACAT-2 is primarily found in the liver and intestines, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.
The differential roles of these isoforms have led to the development of ACAT inhibitors with varying selectivity. K-604 is a potent and highly selective inhibitor of ACAT-1, whereas avasimibe acts as a non-selective inhibitor, targeting both ACAT-1 and ACAT-2. This fundamental difference in their mechanism of action has significant implications for their therapeutic potential and observed effects in preclinical and clinical studies.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for K-604 and avasimibe, highlighting their distinct inhibitory profiles against human ACAT-1 and ACAT-2.
| Parameter | K-604 | Avasimibe | Reference |
| Target(s) | ACAT-1 | ACAT-1 and ACAT-2 | [1][2] |
| IC50 for human ACAT-1 | 0.45 µM (450 nM) | 24 µM | [2][3] |
| IC50 for human ACAT-2 | 102.85 µM | 9.2 µM | [2][3] |
| Selectivity (ACAT-2 IC50 / ACAT-1 IC50) | ~229-fold for ACAT-1 | Non-selective | [3] |
| Ki for human ACAT-1 | 0.378 µM (378 nM) | 20 µM | [1][3] |
| Ki for human ACAT-2 | Not reported | 20 µM | [1] |
| Inhibition of cholesterol esterification in human macrophages (IC50) | 68.0 nM | Reduces foam cell formation | [2][3] |
Mechanism of ACAT Inhibition and Downstream Effects
The inhibition of ACAT by K-604 and avasimibe initiates a cascade of cellular events aimed at restoring cholesterol homeostasis. By blocking the esterification of free cholesterol, these inhibitors lead to an increase in the intracellular free cholesterol pool. This, in turn, can trigger several downstream responses, including the enhanced efflux of cholesterol from cells, a key process in reverse cholesterol transport.
Experimental Protocols
The determination of ACAT inhibitory activity is crucial for the evaluation of compounds like K-604 and avasimibe. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro ACAT Inhibition Assay using Microsomes
This assay directly measures the enzymatic activity of ACAT in a cell-free system.
-
Preparation of Microsomes:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either human ACAT-1 or human ACAT-2.
-
Harvest cells and homogenize them in a suitable buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the ACAT enzymes.
-
Resuspend the microsomal pellet in an appropriate buffer.
-
-
Enzyme Reaction:
-
Pre-incubate the microsomal preparation with varying concentrations of the test inhibitor (K-604 or avasimibe) or vehicle control.
-
Initiate the enzymatic reaction by adding the substrates: cholesterol and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Quantification:
-
Stop the reaction by adding a solvent mixture to extract the lipids.
-
Separate the formed radiolabeled cholesteryl esters from the unreacted substrates using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesteryl ester using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Whole-Cell Cholesterol Esterification Assay
This assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit ACAT activity in a more physiologically relevant context.
-
Cell Culture:
-
Plate cells, such as human monocyte-derived macrophages or THP-1 macrophages, in culture dishes.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of the ACAT inhibitor (K-604 or avasimibe) or vehicle control for a specified time.
-
-
Labeling and Stimulation:
-
Add a radiolabeled precursor for cholesterol esterification, typically [14C]oleic acid complexed to bovine serum albumin (BSA), to the culture medium.
-
Incubate the cells for a period to allow for the uptake and incorporation of the labeled fatty acid into cholesteryl esters.
-
-
Lipid Extraction and Analysis:
-
Wash the cells to remove excess radiolabel.
-
Lyse the cells and extract the total lipids.
-
Separate the cholesteryl esters by TLC.
-
Quantify the radioactivity in the cholesteryl ester spots.
-
Normalize the results to the total cell protein content and calculate the IC50 value for the inhibition of cholesterol esterification.
-
Experimental Workflow for Comparing ACAT Inhibitors
The following diagram outlines a logical workflow for the comparative evaluation of ACAT inhibitors.
References
K-604 Efficacy in Alzheimer's Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of K-604, a selective Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) inhibitor, with other emerging therapeutic alternatives for Alzheimer's disease. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive evaluation.
Introduction to K-604 and ACAT-1 Inhibition in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Emerging research has implicated cholesterol metabolism in the pathophysiology of AD. ACAT-1 is an enzyme that converts free cholesterol into cholesteryl esters for storage. In the context of AD, inhibition of ACAT-1 is a promising therapeutic strategy. By preventing the esterification of cholesterol, ACAT-1 inhibitors are thought to modulate cellular membrane cholesterol levels, which in turn can affect the processing of amyloid precursor protein (APP) and the generation of Aβ peptides. Furthermore, ACAT-1 inhibition has been linked to reduced neuroinflammation and enhanced clearance of Aβ.
K-604 is a potent and selective ACAT-1 inhibitor that has shown promise in preclinical models. This guide will compare its efficacy with other ACAT-1 inhibitors and alternative therapeutic approaches for Alzheimer's disease.
Comparative Efficacy of K-604 and Other ACAT-1 Inhibitors
The following table summarizes the preclinical efficacy of K-604 and other notable ACAT-1 inhibitors in various Alzheimer's disease models.
| Compound | Animal Model | Key Efficacy Endpoints | Results | Reference |
| K-604 | Mouse (intranasal delivery) | Brain Cholesteryl Ester Levels | Marked decrease from 0.70 to 0.04 µmol/g after 7 days of daily administration. | [1] |
| Avasimibe (CI-1011) | hAPP Transgenic Mice (aged) | Diffuse Amyloid Plaque Load | Dramatically decreased diffuse amyloid. | [2] |
| hAPP Transgenic Mice | Insoluble Aβ40 and Aβ42 Levels | Reduced levels of insoluble Aβ40 and Aβ42 in brain extracts. | [3] | |
| hAPP Transgenic Mice (young) | Amyloid Plaque Load | Decreased amyloid plaque load in the cortex and hippocampus. | [3] | |
| E4FAD-Tg Mice (6-8 months) | Aβ Solubility/Deposition & Neuroinflammation | Reduced Aβ deposition and neuroinflammation. | [4] | |
| Pactimibe | Fat-fed Hamsters (Atherosclerosis model) | Atherosclerotic Lesions | Suppressed fatty streak lesions. | [5] |
Comparison with Alternative Alzheimer's Disease Therapies
This section provides a comparative overview of K-604's mechanism and preclinical data against other prominent therapeutic strategies for Alzheimer's disease, including anti-amyloid monoclonal antibodies and small molecule inhibitors of Aβ aggregation.
| Therapeutic Agent | Mechanism of Action | Preclinical Model(s) | Key Preclinical Findings | Reference |
| K-604 (ACAT-1 Inhibitor) | Reduces cholesteryl ester formation, modulates APP processing, reduces neuroinflammation. | Mouse models | Decreased brain cholesteryl esters. Inferences from other ACAT-1 inhibitors suggest potential for reduced amyloid pathology. | [1][6] |
| Lecanemab (Anti-Aβ Protofibril Antibody) | Targets and removes soluble Aβ protofibrils. | Arctic Transgenic Mice | Reduced brain Aβ protofibril levels by 42% and cerebrospinal fluid levels by 53%. | [1] |
| Donanemab (Anti-Aβ Plaque Antibody) | Targets and removes established Aβ plaques. | Transgenic APP mice | Effective in reducing amyloid deposition when administered as a preventative measure. | [7] |
| ALZ-801 (Pro-drug of Tramiprosate) | Inhibits Aβ42 aggregation into neurotoxic oligomers. | In vitro assays, mouse models | Prevents Aβ42 fibril formation and reduces cytotoxicity induced by low-molecular-weight Aβ42. | [8][9] |
Signaling Pathways and Experimental Workflows
ACAT-1 Inhibition Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the proposed mechanism of action for ACAT-1 inhibitors like K-604 in the context of Alzheimer's disease.
Caption: Proposed signaling pathway of K-604 via ACAT-1 inhibition.
Experimental Workflow for Preclinical Evaluation of K-604
This diagram outlines a typical experimental workflow for assessing the efficacy of K-604 in a preclinical Alzheimer's disease mouse model.
Caption: General experimental workflow for K-604 efficacy testing.
Detailed Experimental Protocols
Study of K-604 Intranasal Delivery and Brain Cholesteryl Ester Levels
-
Animal Model: Male ICR mice (8 weeks old).
-
Drug Formulation and Administration: K-604 was dissolved in a solution containing citric acid and administered intranasally at a dose of 108 µg per mouse. For oral administration, K-604 was suspended in 0.5% methylcellulose solution and administered at 166 µg per mouse.
-
Treatment Duration: For the cholesteryl ester level study, intranasal administration of K-604 was performed once daily for 7 days.
-
Tissue Collection and Analysis: After the final administration, mice were sacrificed, and brains were collected. Brain tissue was homogenized, and lipids were extracted. Cholesteryl ester levels were quantified using a commercially available kit.
-
Reference: [1]
Study of Avasimibe (CI-1011) in Aged hAPP Transgenic Mice
-
Animal Model: Aged (16-month-old) heterozygous hAPP transgenic mice (Tg2576).
-
Drug Formulation and Administration: Avasimibe (CI-1011) was administered as a food admix at a dose of 14.4 mg/kg/day.
-
Treatment Duration: 8 weeks.
-
Tissue Collection and Analysis: Following treatment, mice were perfused, and brains were collected. One hemisphere was used for immunohistochemical analysis of amyloid plaques, while the other was used for biochemical analysis of Aβ levels by ELISA.
-
Reference: [3]
Study of Lecanemab in Arctic Transgenic Mice
-
Animal Model: Arctic transgenic mice, which develop Aβ protofibrils.
-
Drug Administration: Lecanemab was administered to the mice. Specific dosing and duration are detailed in the primary study.
-
Outcome Measures: Brain and cerebrospinal fluid were collected to measure the levels of Aβ protofibrils and monomers using specific immunoassays.
-
Reference: [1]
Conclusion
The preclinical data presented in this guide suggest that K-604, as a selective ACAT-1 inhibitor, holds promise as a therapeutic agent for Alzheimer's disease. Its ability to effectively reduce brain cholesteryl esters, a key indicator of target engagement, is a significant finding. While direct comparisons of K-604's efficacy on amyloid pathology and cognitive outcomes with other agents are not yet available, the positive results from other ACAT-1 inhibitors like avasimibe in Alzheimer's models provide a strong rationale for the further development of K-604.
Compared to anti-amyloid antibodies, K-604 offers the potential advantage of oral or intranasal administration and a mechanism of action that addresses the upstream role of cholesterol metabolism in AD pathogenesis. Further studies are warranted to directly assess the impact of K-604 on amyloid burden, tau pathology, and cognitive function in relevant Alzheimer's disease models. This will allow for a more direct and comprehensive comparison with other therapeutic modalities and will be crucial in determining its potential for clinical translation.
References
- 1. The animal research behind a new Alzheimer's drug lecanemab [understandinganimalresearch.org.uk]
- 2. curealz.org [curealz.org]
- 3. The Acyl-Coenzyme A:Cholesterol Acyltransferase Inhibitor CI-1011 Reverses Diffuse Brain Amyloid Pathology in Aged Amyloid Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Donanemab in preclinical Alzheimer's disease: Screening and baseline data from TRAILBLAZER-ALZ 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking cholesterol storage to treat Alzheimers disease [explorationpub.com]
- 7. Animal research behind Donanemab, the new Alzheimer’s drug :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 8. ALZ-801 prevents amyloid β-protein assembly and reduces cytotoxicity: A preclinical experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzheon.com [alzheon.com]
K-604: A Precision Tool for Atherosclerosis Research Through Selective ACAT-1 Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of Acyl-coenzyme A: cholesterol O-acyltransferase 1 (ACAT-1) presents a promising therapeutic strategy for atherosclerosis. K-604, a potent and highly selective ACAT-1 inhibitor, offers significant advantages over non-selective alternatives by targeting the key enzyme responsible for cholesteryl ester accumulation in macrophages within arterial walls, a critical step in the formation of atherosclerotic plaques.
This guide provides a comprehensive comparison of K-604 with other ACAT inhibitors, supported by experimental data, to highlight its superior pharmacological profile and its utility as a research tool to investigate the role of ACAT-1 in cardiovascular disease.
Unveiling the Superiority of K-604: A Comparative Analysis
The primary advantage of K-604 lies in its remarkable selectivity for ACAT-1 over its isoform, ACAT-2. This specificity is crucial, as ACAT-1 is the predominant isoform in macrophages, the key cell type in atherosclerotic lesion development, while ACAT-2 is primarily found in the intestine and liver, where its inhibition can lead to undesirable effects on plasma cholesterol levels.[1][2] Non-selective inhibitors, such as pactimibe and avasimibe, have demonstrated limited success and even adverse outcomes in clinical trials, potentially due to their lack of isoform specificity.[2][3]
Experimental data underscores the potent and selective nature of K-604. In in-vitro assays, K-604 demonstrates a significantly lower IC50 value for human ACAT-1 compared to ACAT-2, showcasing its high selectivity.[1][4] This selectivity translates to targeted effects on macrophage cholesterol metabolism without significantly altering systemic lipid profiles, a key differentiator from non-selective inhibitors.[1][5]
Table 1: Comparative Inhibitory Activity of ACAT Inhibitors
| Compound | Target | IC50 (µM) | Selectivity (ACAT-2/ACAT-1) | Reference |
| K-604 | Human ACAT-1 | 0.45 | 229-fold | [1][4] |
| Human ACAT-2 | 102.85 | [1][4] | ||
| Pactimibe | Human ACAT-1 | 3.14 | ~1.3-fold | [6] |
| Human ACAT-2 | 4.09 | [6] | ||
| Avasimibe | ACAT-1 & ACAT-2 | - | Non-selective | [4][7] |
Table 2: Preclinical Efficacy of K-604 in Animal Models of Atherosclerosis
| Animal Model | K-604 Dose | Key Findings | Impact on Plasma Cholesterol | Reference |
| Fat-fed Hamsters | ≥1 mg/kg | Suppressed fatty streak lesions | No significant effect | [1][8] |
| ApoE-knockout Mice | 60 mg/kg/day for 12 weeks | Reduced macrophage-positive area, increased collagen-positive area in plaques | No significant effect | [1][5] |
The Mechanism of Action: Targeting Macrophage Foam Cell Formation
ACAT-1 plays a pivotal role in the pathogenesis of atherosclerosis by catalyzing the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets within macrophages. This process leads to the formation of "foam cells," a hallmark of atherosclerotic plaques. By selectively inhibiting ACAT-1, K-604 directly intervenes in this critical step.
Figure 1: K-604 selectively inhibits ACAT-1, preventing foam cell formation.
Experimental Protocols: A Guide to Key Assays
Reproducible and rigorous experimental design is paramount in drug discovery. Below are outlines of the key methodologies used to evaluate the efficacy of K-604.
ACAT Inhibitory Activity Assay
This assay determines the potency and selectivity of compounds against ACAT-1 and ACAT-2.
Figure 2: Workflow for determining ACAT inhibitory activity.
Methodology:
-
Microsome Preparation: Microsomes are prepared from Chinese hamster ovary (CHO) cells engineered to overexpress either human ACAT-1 or ACAT-2.
-
Inhibitor Incubation: The prepared microsomes are incubated with varying concentrations of K-604 or other test compounds.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, [14C]oleoyl-CoA.
-
Lipid Extraction and Analysis: After incubation, the lipids are extracted, and the radiolabeled cholesteryl esters are separated by thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity in the cholesteryl ester band is quantified to determine the level of ACAT activity and the inhibitory effect of the compound.
Cholesterol Esterification and Efflux Assays in Macrophages
These assays assess the functional impact of ACAT inhibitors on cholesterol metabolism in a cellular context.
Cholesterol Esterification Assay:
-
Cell Culture: Human monocyte-derived macrophages (or cell lines like THP-1) are cultured.
-
Inhibitor Treatment: Cells are pre-incubated with K-604.
-
Cholesterol Loading: Cells are then loaded with a source of cholesterol, such as acetylated low-density lipoprotein (acLDL), along with [14C]oleic acid.
-
Lipid Analysis: Cellular lipids are extracted, and the amount of [14C]cholesteryl oleate is measured to determine the rate of cholesterol esterification.[4]
Cholesterol Efflux Assay:
-
Cell Labeling: Macrophages are labeled with a fluorescent cholesterol analog or [3H]cholesterol.
-
Inhibitor Treatment: Cells are treated with K-604.
-
Efflux Induction: Cholesterol efflux is induced by adding cholesterol acceptors like high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I).
-
Quantification: The amount of labeled cholesterol transferred from the cells to the medium is measured to quantify cholesterol efflux.[1][4]
Animal Models of Atherosclerosis
In vivo studies are crucial for evaluating the therapeutic potential of ACAT inhibitors.
Fat-fed Hamster Model:
-
Animal Strain: F1B hamsters are often used as they develop diet-induced atherosclerosis.[1][9]
-
Diet: Animals are fed a high-fat, high-cholesterol diet to induce the formation of fatty streak lesions in the aorta.
-
Treatment: K-604 is administered orally.
-
Analysis: After the treatment period, the aortas are excised, stained (e.g., with Oil Red O), and the area of atherosclerotic lesions is quantified.[1]
Apolipoprotein E-knockout (ApoE-/-) Mouse Model:
-
Animal Model: ApoE-/- mice spontaneously develop hypercholesterolemia and atherosclerotic plaques that resemble human lesions.[5][10]
-
Diet: A Western-type high-fat diet is often used to accelerate and exacerbate atherosclerosis.
-
Treatment: K-604 is administered to the mice.
-
Analysis: Aortic tissues are analyzed histologically to assess plaque size, composition (macrophage and collagen content), and stability.[5]
Conclusion: K-604 as a Valuable Asset in Cardiovascular Research
The selective ACAT-1 inhibitor K-604 stands out as a superior research tool and a potential therapeutic agent compared to non-selective ACAT inhibitors. Its ability to specifically target macrophage cholesterol esterification without disrupting systemic lipid metabolism provides a refined approach to studying and potentially treating atherosclerosis. The experimental data consistently demonstrates its potency, selectivity, and efficacy in relevant preclinical models. For researchers in the field of cardiovascular drug discovery, K-604 offers a precise instrument to dissect the intricate role of ACAT-1 in the pathology of atherosclerosis and to explore novel therapeutic avenues.
References
- 1. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of hamster as a model to study diet-induced atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cyagen.com [cyagen.com]
Cross-Validation of K-604 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor K-604 with genetic models for studying the function of Acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). By presenting experimental data, detailed protocols, and pathway diagrams, this document aims to facilitate a deeper understanding of ACAT-1 inhibition and its therapeutic potential.
Introduction to K-604 and ACAT-1 Inhibition
K-604 is a potent and highly selective small molecule inhibitor of ACAT-1, an enzyme responsible for the esterification of intracellular cholesterol.[1][2][3][4] The accumulation of cholesteryl esters is a hallmark of foam cells in atherosclerotic plaques and is also implicated in the proliferation of certain cancer cells.[2][5][6][7] Consequently, ACAT-1 has emerged as a promising therapeutic target for atherosclerosis and glioblastoma.[5][6][7] Genetic models, such as knockout mice, provide a crucial tool for validating the on-target effects of pharmacological inhibitors like K-604. This guide cross-validates the findings from K-604 studies with results from genetic knockout models to provide a holistic view of ACAT-1's role in disease.
Comparative Performance Data
The following tables summarize the key quantitative data for K-604 and its comparison with other ACAT inhibitors.
Table 1: In Vitro Potency and Selectivity of K-604
| Compound | Target | IC50 (μM) | Selectivity (ACAT-2/ACAT-1) | Ki (μM) |
| K-604 | Human ACAT-1 | 0.45 [1][2] | 229-fold [1][2] | 0.378 (competitive with oleoyl-CoA) [1][2] |
| Human ACAT-2 | 102.85[1][2] | |||
| Avasimibe | ACAT-1 & ACAT-2 | Dual inhibitor[1] | - | - |
| Pactimibe | ACAT-1 & ACAT-2 | Nonselective inhibitor[7] | - | - |
| CI-1011 | ACAT-1 & ACAT-2 | 20 (for both)[1] | 1-fold | - |
| F-12511 | ACAT-1 | 0.039[1] | 2.8-fold | - |
| ACAT-2 | 0.110[1] |
Table 2: Effects of K-604 in Cellular and Animal Models
| Model System | Treatment | Key Findings |
| Human Monocyte-Derived Macrophages | K-604 | Inhibited cholesterol esterification (IC50 = 68.0 nM)[1][2] |
| THP-1 Macrophages | K-604 | Enhanced cholesterol efflux to HDL3 and apolipoprotein A-I[1][2] |
| U251-MG Glioblastoma Cells | K-604 | Suppressed cell proliferation; Downregulated phosphorylation of Akt and ERK1/2[5][6] |
| Fat-Fed Hamsters | K-604 (≥1 mg/kg) | Suppressed fatty streak lesions without affecting plasma cholesterol levels[1][2] |
| Apolipoprotein E (ApoE) Knockout Mice | K-604 (60 mg/kg/day for 12 weeks) | Reduced macrophage-positive area and increased collagen-positive area in atherosclerotic plaques without affecting plasma cholesterol or lesion areas[7] |
| Myeloid-Specific Acat1/Soat1 Knockout Mice | - | Attenuated LPS-induced activation of pro-inflammatory response genes in the hippocampus and cortex[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by K-604 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of K-604 in inhibiting foam cell formation.
Caption: K-604 inhibits glioblastoma cell proliferation via Akt and ERK1/2 pathways.
Caption: A typical experimental workflow for evaluating K-604.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro ACAT Inhibition Assay
-
Objective: To determine the IC50 values of K-604 for human ACAT-1 and ACAT-2.
-
Method:
-
Prepare microsomes from insect cells (e.g., Sf9) expressing recombinant human ACAT-1 or ACAT-2.
-
Incubate the microsomes with varying concentrations of K-604.
-
Initiate the enzymatic reaction by adding [1-14C]oleoyl-coenzyme A as a substrate.
-
After incubation, extract the lipids using a chloroform/methanol solution.
-
Separate the cholesteryl esters from unesterified cholesterol using thin-layer chromatography.
-
Quantify the radioactivity of the cholesteryl ester spots to determine the enzyme activity.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1][2]
-
Cell-Based Cholesterol Esterification Assay
-
Objective: To measure the effect of K-604 on cholesterol esterification in cultured cells.
-
Method:
-
Culture human monocyte-derived macrophages or other relevant cell lines (e.g., THP-1).
-
Pre-incubate the cells with different concentrations of K-604.
-
Add [14C]oleic acid complexed to bovine serum albumin to the culture medium.
-
After an incubation period, wash the cells and extract the lipids.
-
Separate and quantify the [14C]cholesteryl esters as described in the in vitro assay.
-
Determine the IC50 for the inhibition of cellular cholesterol esterification.[1][2]
-
Western Blot Analysis for Signaling Proteins
-
Objective: To assess the effect of K-604 on the phosphorylation of Akt and ERK1/2 in glioblastoma cells.
-
Method:
-
Culture U251-MG glioblastoma cells and treat with K-604 at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of Akt and ERK1/2.
-
Wash and incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence system and quantify the band intensities.[5][8]
-
Animal Studies in Atherosclerosis Models
-
Objective: To evaluate the in vivo efficacy of K-604 in reducing atherosclerosis.
-
Method:
-
Use an established animal model such as fat-fed F1B hamsters or ApoE knockout mice.
-
Administer K-604 or a vehicle control to the animals daily by oral gavage for a predetermined period (e.g., 12 weeks).
-
Monitor animal weight and food intake regularly.
-
At the end of the study, collect blood samples for plasma lipid analysis.
-
Euthanize the animals and perfuse the aorta.
-
Dissect the aorta and quantify the area of atherosclerotic lesions (e.g., by staining with Oil Red O).
-
For more detailed analysis, perform immunohistochemistry on aortic sections to quantify macrophage and collagen content within the plaques.[1][2][7]
-
Cross-Validation with Genetic Models
The use of genetic models, such as ACAT-1 knockout mice, is the gold standard for validating the specificity of a pharmacological inhibitor. While a direct, side-by-side comparison of K-604 and ACAT-1 knockout is not extensively published, the available data allows for a strong cross-validation of the observed phenotypes.
-
Atherosclerosis: Studies with K-604 in ApoE knockout mice show a reduction in the macrophage content of atherosclerotic plaques, a key feature of foam cell formation.[7] This phenocopies the expected outcome of reduced cholesterol esterification due to the absence of ACAT-1. The observation that K-604 achieves this without altering plasma cholesterol levels further supports a direct effect on the arterial wall, consistent with the localized action of ACAT-1.[1][2][7]
-
Neuroinflammation: Research using myeloid-specific Acat1/Soat1 knockout mice demonstrated an attenuation of lipopolysaccharide (LPS)-induced neuroinflammation.[1] This aligns with in vitro studies where K-604 pre-treatment of microglial cells significantly reduced LPS-induced pro-inflammatory responses.[1] This suggests that the anti-inflammatory effects of K-604 are indeed mediated through the inhibition of ACAT-1 in myeloid cells.
-
Glioblastoma: The anti-proliferative effects of K-604 on glioblastoma cells are attributed to the downregulation of Akt and ERK1/2 signaling.[5][6] While specific studies on glioblastoma in ACAT-1 knockout mice are needed for direct comparison, the strong in vitro evidence with a highly selective inhibitor like K-604 provides a solid foundation for attributing these effects to on-target ACAT-1 inhibition.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. K604, a specific acyl‑CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251‑MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of ACAT Inhibitors: K-604 versus CI-1011
In the landscape of therapeutic agents targeting Acyl-CoA: Cholesterol Acyltransferase (ACAT), K-604 and CI-1011 (also known as Avasimibe) have emerged as significant compounds of interest for researchers in drug development. Both inhibitors have been investigated for their potential in treating a range of diseases, from atherosclerosis to neurodegenerative disorders. This guide provides a comprehensive comparison of K-604 and CI-1011, presenting their mechanisms of action, quantitative performance data, and detailed experimental protocols to support further research and development.
Mechanism of Action and Isoform Selectivity
K-604 is a potent and highly selective inhibitor of ACAT-1, the predominant isoform of the enzyme found in macrophages, adrenal glands, and the brain.[1][2] Its selectivity for ACAT-1 over ACAT-2, the primary isoform in the intestine and liver, makes it a valuable tool for studying the specific roles of ACAT-1 in various pathological processes.[1] In contrast, CI-1011 is a non-selective inhibitor, targeting both ACAT-1 and ACAT-2.[3][4] This broader spectrum of inhibition means CI-1011 affects cholesterol esterification in a wider range of tissues.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative data for K-604 and CI-1011, highlighting the differences in their inhibitory potency and selectivity.
| Parameter | K-604 | CI-1011 (Avasimibe) | Reference |
| Target(s) | ACAT-1 | ACAT-1 and ACAT-2 | [1][3] |
| IC50 (ACAT-1) | 0.45 µM | 24 µM | [1][3] |
| IC50 (ACAT-2) | 102.85 µM | 9.2 µM | [1][3] |
| Selectivity (ACAT-2/ACAT-1) | 229-fold for ACAT-1 | Non-selective | [1] |
| Ki (ACAT-1) | 0.378 µM (competitive with oleoyl-CoA) | ~20 µM | [1][5] |
| Cellular Cholesterol Esterification IC50 | 68.0 nM (human monocyte-derived macrophages) | Not explicitly stated, but effective in micromolar concentrations in CHO cells | [1][6] |
Signaling Pathways and Cellular Effects
K-604 has been shown to suppress the proliferation of glioblastoma cells by downregulating the phosphorylation of Akt and ERK1/2.[7][8] This suggests a role for ACAT-1 in regulating key cell survival and proliferation pathways in certain cancers.
CI-1011, on the other hand, has been extensively studied in the context of Alzheimer's disease. It reduces the generation of amyloid-β (Aβ) peptides by altering the processing of amyloid precursor protein (APP).[6] By inhibiting ACAT, CI-1011 is thought to affect APP trafficking within the early secretory pathway, thereby limiting its availability for cleavage by β- and γ-secretases.[6]
In Vivo Studies and Pharmacokinetics
K-604
In animal models, K-604 has demonstrated efficacy in suppressing the development of atherosclerosis without affecting plasma cholesterol levels.[1] Administration to fat-fed hamsters at doses of ≥1mg/kg suppressed fatty streak lesions.[1] Furthermore, in a mouse model of apolipoprotein E-knockout, K-604 administration (60 mg/kg/day for 12 weeks) reduced the macrophage-positive area and increased collagen content in atherosclerotic plaques, suggesting a direct effect on plaque composition.[2]
Pharmacokinetic studies in mice have shown that K-604 has poor blood-brain barrier permeability when administered orally.[9] However, intranasal administration has been shown to be an effective method for brain targeting, significantly increasing its concentration in cerebral tissue and reducing cholesteryl ester levels in the brain.[9]
CI-1011
CI-1011 has shown efficacy in reducing amyloid pathology in transgenic mouse models of Alzheimer's disease.[6] Treatment of young hAPP transgenic mice decreased amyloid plaque load and levels of insoluble Aβ40 and Aβ42.[6] In older mice, CI-1011 specifically reduced diffuse amyloid plaques.[6] The drug was administered via implanted biopolymer pellets to ensure constant circulation levels, with doses of 4.8 and 14.4 mg/kg/day being effective.[6] In hamsters fed a hypercholesterolemic diet, CI-1011 (3-30 mg/kg/day) significantly lowered plasma total cholesterol, VLDL-C, LDL-C, and triglycerides, and reduced aortic fatty streak area.[10]
Experimental Protocols
In Vitro ACAT Inhibition Assay
Objective: To determine the IC50 values of K-604 and CI-1011 for ACAT-1 and ACAT-2.
Methodology:
-
Human ACAT-1 and ACAT-2 enzymes are expressed in and prepared from insect cells (e.g., Sf9 cells).
-
The enzyme preparation is incubated with the test compound (K-604 or CI-1011) at various concentrations.
-
The reaction is initiated by the addition of [1-14C]oleoyl-CoA and a cholesterol substrate.
-
The mixture is incubated for a specific time (e.g., 20 minutes) at 37°C.
-
The reaction is stopped, and the lipids are extracted.
-
The amount of cholesteryl [1-14C]oleate formed is quantified by thin-layer chromatography and scintillation counting.
-
IC50 values are calculated from the dose-response curves.[1]
Cellular Cholesterol Esterification Assay
Objective: To measure the effect of K-604 on cholesterol esterification in macrophages.
Methodology:
-
Human monocyte-derived macrophages are cultured in appropriate media.
-
Cells are incubated with acetylated low-density lipoprotein (AcLDL) to load them with cholesterol.
-
The cells are then treated with various concentrations of K-604.
-
[14C]oleic acid is added to the culture medium.
-
After an incubation period, the cells are harvested, and lipids are extracted.
-
The amount of [14C]cholesteryl oleate is determined by thin-layer chromatography and scintillation counting to assess the rate of cholesterol esterification.[1]
Western Blot Analysis for APP C-terminal Fragments
Objective: To assess the effect of CI-1011 on APP processing.
Methodology:
-
CHO cells expressing human APP751 are treated with CI-1011 at various concentrations for a specified duration (e.g., 96 hours).[6]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the C-terminal fragments of APP (α- and β-CTFs).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.[6]
Conclusion
K-604 and CI-1011 are both valuable research tools for investigating the roles of ACAT in health and disease. K-604's high selectivity for ACAT-1 makes it particularly useful for dissecting the specific functions of this isoform. In contrast, CI-1011's broader inhibition of both ACAT-1 and ACAT-2 provides a different pharmacological profile that has shown promise in models of Alzheimer's disease and hyperlipidemia. The choice between these two inhibitors will ultimately depend on the specific research question and the desired therapeutic target. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of ACAT inhibition.
References
- 1. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Acyl-Coenzyme A:Cholesterol Acyltransferase Inhibitor CI-1011 Reverses Diffuse Brain Amyloid Pathology in Aged Amyloid Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor K-604 via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ACAT inhibitor, CI-1011 is effective in the prevention and regression of aortic fatty streak area in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming K-604 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methods to confirm the cellular target engagement of K-604, a potent and selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1).[1][2][3] Understanding and verifying that a compound like K-604 interacts with its intended target within a complex cellular environment is a critical step in drug discovery and development. This document outlines and compares direct and indirect approaches to measure target engagement, providing supporting data and detailed protocols for key experiments.
K-604 and its Target: ACAT-1
ACAT-1 is an intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] This process is implicated in various pathologies, including atherosclerosis and certain cancers.[1][4] K-604 is a small molecule that selectively inhibits ACAT-1 over its isoform ACAT-2, making it a valuable tool for studying the specific roles of ACAT-1.[2][5]
Comparison of ACAT-1 Inhibitors
Several small molecules have been developed to inhibit ACAT-1, each with varying selectivity and potency. A direct comparison of their reported biochemical potencies is presented below. It is important to note that while biochemical IC50 values are informative, cellular target engagement can be influenced by factors such as cell permeability and off-target effects.[6]
| Compound | Target(s) | IC50 (Human ACAT-1) | IC50 (Human ACAT-2) | Selectivity (ACAT-2/ACAT-1) | Ki (Human ACAT-1) |
| K-604 | ACAT-1 | 0.45 µM [2][5] | 102.85 µM [2][5] | ~229-fold [2][5] | 0.378 µM [5] |
| Pactimibe | ACAT-1/2 | 4.9 µM[7] | 3.0 µM[7] | ~0.6-fold | 5.6 µM (noncompetitive)[7] |
| Avasimibe (CI-1011) | ACAT-1/2 | 24 µM[8] | 9.2 µM[8] | ~0.4-fold | 20 µM[9] |
| F12511 | ACAT-1 > ACAT-2 | 0.039 µM[10] | 0.110 µM[10] | ~2.8-fold | Not Reported |
Methods for Confirming Cellular Target Engagement
The confirmation of K-604's engagement with ACAT-1 in a cellular context can be approached through both indirect (functional) and direct (biophysical) methods.
Indirect Methods: Measuring Downstream Functional Consequences
These assays assess the functional output of ACAT-1 inhibition. While they provide strong evidence of target modulation, they do not directly measure the physical binding of the compound to the target.
-
Cholesterol Esterification Assay: This is a direct measure of ACAT-1's enzymatic activity. Inhibition of ACAT-1 by K-604 will lead to a dose-dependent decrease in the formation of cholesteryl esters. This can be quantified using radiolabeled precursors or fluorescence-based methods.[2][11]
-
Cholesterol Efflux Assay: By inhibiting the conversion of free cholesterol to cholesteryl esters, K-604 can increase the cellular pool of free cholesterol available for efflux to extracellular acceptors like HDL.[2]
Direct Methods: Detecting the Physical Drug-Target Interaction
These methods provide direct evidence of K-604 binding to ACAT-1 within the cell.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[12][13][14][15] By treating cells with K-604, heating the cell lysate to various temperatures, and then quantifying the amount of soluble ACAT-1, a shift in the melting curve of ACAT-1 upon K-604 binding can be observed. This method is label-free and can be performed in a high-throughput format.[12][14]
-
Photoaffinity Labeling (PAL): This powerful technique utilizes a chemically modified version of K-604 that contains a photoreactive group and a reporter tag (e.g., biotin).[16][17][18] Upon exposure to UV light, the probe covalently crosslinks to its binding partner, allowing for the subsequent enrichment and identification of the target protein via proteomics.[16][19]
Experimental Protocols
Cholesterol Esterification Assay using NBD-Cholesterol
This protocol describes a fluorescence-based method to measure ACAT-1 activity in cultured cells.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
K-604 and other test compounds
-
NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Fluorescence imaging system
Procedure:
-
Seed cells (e.g., macrophages, HepG2) in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of K-604 or a vehicle control for 1-2 hours.
-
Add NBD-cholesterol to the medium at a final concentration of 1-5 µg/mL and incubate for 4-6 hours.
-
Wash the cells with PBS to remove excess NBD-cholesterol.
-
Lyse the cells and extract the lipids using an appropriate solvent mixture (e.g., hexane:isopropanol, 3:2 v/v).
-
Spot the lipid extracts onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate free NBD-cholesterol from esterified NBD-cholesterol.
-
Visualize the TLC plate using a fluorescence imager and quantify the intensity of the spots corresponding to free and esterified NBD-cholesterol.
-
Calculate the percentage of cholesterol esterification and determine the IC50 value for K-604.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ACAT1 and Metabolism-Related Pathways Are Essential for the Progression of Clear Cell Renal Cell Carcinoma (ccRCC), as Determined by Co-expression Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Cholesterol/Cholesteryl Ester Assay Kit - Quantitation ab65359 | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ACAT1 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
